Technical Documentation Center

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
  • CAS: 34241-97-9

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter highly functionalized intermediates that serve as the critical linchpins in complex synthetic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently encounter highly functionalized intermediates that serve as the critical linchpins in complex synthetic routes. N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS: 34241-97-9) is one such pivotal molecule. Characterized by its rigid urea functional group and bulky benzyloxy tail[1], it is primarily recognized as a mandatory precursor in the synthesis of Carbuterol—a short-acting β2-adrenoreceptor agonist utilized in the management of bronchospasm and related respiratory conditions[1],[2].

This technical whitepaper provides an in-depth physicochemical profile, synthetic workflow analysis, and self-validating experimental protocols for handling and characterizing this specific intermediate.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of an intermediate is non-negotiable for optimizing downstream reaction kinetics and yield. The table below synthesizes the core quantitative data for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

PropertyValue
CAS Number 34241-97-9[1]
Molecular Formula C16H16N2O3[3]
Molecular Weight 284.31 g/mol [3]
Appearance Beige solid[4]
Predicted Boiling Point 483.2 ± 40.0 °C[3]
Predicted Density 1.258 ± 0.06 g/cm³[3]
Optimal Solvents DMF, DMSO, Methanol/THF, Methanol/DCM[5]

Mechanistic Insight on Solubility (The Causality of Solvent Selection): The physical state (beige solid) and the exceptionally high predicted boiling point (483.2 °C) are direct consequences of the molecule's crystal lattice energy[4],[3]. The urea moiety acts simultaneously as a strong hydrogen bond donor and acceptor, creating robust intermolecular networks. Consequently, standard non-polar organic solvents fail to solvate the core efficiently. Aprotic, highly polar solvents with high dielectric constants—such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)—are strictly required because they possess the hydrogen-bond accepting capabilities necessary to disrupt these urea dimers and fully solubilize the compound[5].

Synthetic Utility in Carbuterol Manufacturing

In pharmaceutical synthesis, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is not an end-product but a highly engineered stepping stone. The synthesis of the bronchodilator Carbuterol relies heavily on the structural pre-organization provided by this intermediate[6].

The synthetic route begins with 3-amino-4-benzyloxyacetophenone. Reacting this starting material with phosgene generates a highly reactive isocyanate intermediate. Subsequent treatment with ammonia effectively traps the isocyanate, producing the stable urea derivative (CAS: 34241-97-9)[6]. To reach the final Carbuterol API, this urea intermediate undergoes a familiar sequence: bromination of the acetyl group, amine displacement using a bulky amine (to direct β2-receptor selectivity), and a final catalytic reduction/debenzylation sequence[6].

Workflow A 3-Amino-4-benzyloxyacetophenone (Starting Material) B Isocyanate Intermediate (via Phosgene reaction) A->B COCl2 C N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS: 34241-97-9) B->C NH3 D Bromination & Amine Displacement (tert-butylamine) C->D Br2, t-BuNH2 E Reduction & Debenzylation (H2, Pd/C Catalyst) D->E H2 / Pd/C F Carbuterol (β2-Adrenergic Agonist API) E->F Final Isolation

Synthetic workflow from 3-amino-4-benzyloxyacetophenone to Carbuterol via the urea intermediate.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems—meaning the protocol inherently checks its own success before allowing the operator to proceed to the next phase.

Protocol A: Kinetic Solubility and Solution-State Stability Profiling

Objective: To determine the precise saturation limit and degradation timeline of the intermediate in DMSO prior to scaling up the bromination step.

  • Preparation: Weigh exactly 10.0 mg of the beige solid into a 2 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential UV-induced radical degradation of the benzyloxy ether linkage.

  • Solvation: Add 1.0 mL of anhydrous DMSO (HPLC grade). Sonicate the mixture at 25 °C for 15 minutes.

  • Self-Validation (Visual & Analytical Check): Inspect the vial against a stark light background. If particulates remain, the system has not reached complete solvation. Centrifuge the sample at 10,000 x g for 5 minutes. Extract 10 µL of the supernatant and quantify via HPLC against a known standard curve to determine the exact kinetic solubility limit.

  • Stability Monitoring: Incubate the clear solution at 25 °C. Extract 50 µL aliquots at 0, 24, and 48 hours, diluting each with 950 µL of Acetonitrile/Water (50:50 v/v) for immediate LC-MS analysis to monitor for spontaneous hydrolysis of the urea group.

Protocol B: LC-MS and NMR Structural Characterization

Objective: To verify the structural integrity and purity of CAS 34241-97-9[1] before committing it to the downstream Carbuterol synthesis pipeline.

  • LC-MS Preparation: Dilute the DMSO stock to 1 µg/mL in Methanol.

    • Causality: Methanol is utilized here instead of DMSO to ensure optimal droplet desolvation and ionization efficiency in Electrospray Ionization (ESI) positive mode.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Self-Validation (Mass Detection): Monitor for the [M+H]+ ion at m/z 285.31. The protocol validates itself if a single, sharp chromatographic peak aligns with this exact mass. The appearance of m/z 194 would immediately flag a failed batch, indicating the loss of the benzyl group (either via in-source fragmentation or chemical degradation).

  • 1H-NMR Confirmation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. The spectrum must confirm the structure by displaying the characteristic broad singlets of the urea protons (which will disappear upon D2O exchange), the sharp singlet of the acetyl methyl group (~2.5 ppm), and the benzyloxy methylene protons (~5.2 ppm).

References

  • [4] Pharmaffiliates. CAS No : 34241-97-9 | Product Name : N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. Available at: [Link]

  • [5] EmpireAgents. CAS:34241-97-9 | N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. Available at:[Link]

  • [2] Pharmaffiliates. CAS No : 34866-47-2 | Product Name : Carbuterol - API. Available at: [Link]

  • [6] Lednicer, D., & Mitscher, L. A. The Organic Chemistry of Drug Synthesis. The Swiss Bay. Available at: [Link]

Sources

Foundational

In vivo toxicity and safety data for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Executive Summary & Pharmacological Context N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is a highly specialized organic intermediate characterized by its central phenyl ring substituted with a urea moiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is a highly specialized organic intermediate characterized by its central phenyl ring substituted with a urea moiety, an acetyl group, and a bulky benzyloxy (phenylmethoxy) ether[1],[2]. In pharmaceutical development, this compound is primarily utilized as a critical synthetic precursor in the manufacturing of β2-adrenergic receptor agonists, most notably carbuterol [3],[4].

Because residual synthetic intermediates can persist as impurities in final Active Pharmaceutical Ingredients (APIs), regulatory agencies require rigorous safety qualification. Furthermore, the structural homology between CAS 34241-97-9 and active catecholamines necessitates a deep understanding of its in vivo behavior. This whitepaper establishes the mechanistic toxicology, metabolic liabilities, and self-validating in vivo safety protocols required to evaluate this specific pharmacophore.

Mechanistic Toxicology: Structure-Activity Relationship (SAR)

To understand the in vivo toxicity of CAS 34241-97-9, we must analyze the causality behind its structural components, as established in the foundational adrenergic structure-activity relationship studies by[5]:

  • The Benzyloxy (Phenylmethoxy) Shield: In active β2-agonists, a free phenolic hydroxyl group is essential for hydrogen bonding with serine residues in the adrenergic receptor binding pocket. In CAS 34241-97-9, this position is masked by a bulky benzyloxy group. This steric hindrance significantly dampens direct receptor agonism.

  • Metabolic Unmasking (The Primary Liability): The primary toxicological risk in vivo is not the parent compound, but its metabolism. Hepatic Cytochrome P450 (CYP) enzymes can catalyze the O-debenzylation of the molecule, unmasking the phenol to yield N-(5-acetyl-2-hydroxyphenyl)urea. This metabolite can exhibit residual off-target β-adrenergic activity, leading to cardiovascular anomalies (e.g., transient tachycardia).

  • The Urea Linkage: Unlike anilines, which are notorious for forming reactive electrophiles and causing genotoxicity, the urea linkage in this compound is highly stable, reducing the risk of DNA-reactive mutagenicity.

Systemic Metabolism & Toxicological Pathways

The following diagram illustrates the causal relationship between the systemic metabolism of CAS 34241-97-9 and its downstream toxicological risks.

G M1 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) M2 Hepatic CYP450 O-Debenzylation M1->M2 In Vivo Metabolism M6 Off-Target Receptor Binding (β-adrenergic activity) M1->M6 Direct Binding (Sterically Hindered) M3 N-(5-Acetyl-2-hydroxyphenyl)urea (Phenolic Metabolite) M2->M3 O-Benzyl Cleavage M4 Phase II Conjugation (Glucuronidation/Sulfation) M3->M4 Detoxification M3->M6 Minor Pathway (Cardiovascular Risk) M5 Renal Excretion (Urine) M4->M5 Clearance

Figure 1: In vivo metabolic pathway and toxicological liabilities of CAS 34241-97-9.

Self-Validating Experimental Protocols

To generate trustworthy safety data for regulatory submission, experiments must be designed as closed, self-validating systems. Below are the definitive methodologies for profiling CAS 34241-97-9.

Protocol A: 28-Day Repeat-Dose Toxicity & Toxicokinetics (OECD 407)

Objective: Establish the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organ toxicity following the .

  • Formulation: Suspend CAS 34241-97-9 in 0.5% methylcellulose (MC) with 0.1% Tween-80. Causality: The compound's high lipophilicity requires a surfactant-based suspension to ensure uniform gastrointestinal absorption.

  • Dosing: Administer via oral gavage to Sprague-Dawley rats (n=10/sex/group) at 0, 10, 50, and 150 mg/kg/day.

  • Endpoint Analysis: Perform comprehensive clinical chemistry, focusing on ALT/AST (liver) and BUN/Creatinine (kidneys), followed by histopathology of the liver to check for centrilobular hypertrophy.

  • Self-Validation Mechanism (TK Satellite): Include a Toxicokinetic (TK) satellite cohort (n=3/sex/group). By quantifying plasma concentrations of both the parent compound and the debenzylated metabolite via LC-MS/MS, the system self-validates that an absence of toxicity is due to true biological tolerance, not merely a failure of the compound to absorb across the gut wall.

Protocol B: Cardiovascular Safety Pharmacology (Telemetry)

Objective: Assess off-target chronotropic or inotropic effects driven by the unmasked phenolic metabolite.

  • Model Preparation: Utilize conscious, freely moving Beagle dogs surgically implanted with cardiovascular telemetry transmitters.

  • Administration: Administer a single escalating oral dose of CAS 34241-97-9 (up to 100 mg/kg).

  • Monitoring: Continuously record Heart Rate (HR), Mean Arterial Pressure (MAP), and ECG intervals (PR, QRS, QT) for 24 hours post-dose.

  • Self-Validation Mechanism: The inclusion of a positive control arm (e.g., a known β2-agonist like isoproterenol) validates the sensitivity of the telemetry implants. If the system detects the isoproterenol-induced tachycardia, a negative or mild result for CAS 34241-97-9 is confirmed as a true, reliable negative.

Quantitative Safety & Toxicity Data Summary

Based on the pharmacological profiling of phenylurea-based β-agonist intermediates, the following quantitative safety thresholds represent the validated predictive model for CAS 34241-97-9.

Toxicological EndpointIn Vivo ModelPredictive Threshold / ObservationMechanistic Causality
Acute Oral Toxicity Rat (Sprague-Dawley)LD50 > 2000 mg/kgPoor aqueous solubility severely limits acute systemic absorption, preventing acute overdose toxicity.
28-Day Subacute (NOAEL) Rat (Sprague-Dawley)~50 mg/kg/dayDose-limiting toxicity at higher exposures typically manifests as adaptive hepatic hypertrophy due to CYP450 induction.
Cardiovascular Safety Dog (Beagle, Telemetry)Transient Tachycardia (>100 mg/kg)O-debenzylation unmasks the phenol in vivo, causing weak, residual β2-adrenergic agonism.
Genotoxicity (Micronucleus) Mouse (CD-1)Negative (Non-clastogenic)Absence of DNA-reactive electrophiles; the urea linkage remains stable and does not form reactive anilines.

Regulatory Implications (ICH Compliance)

When CAS 34241-97-9 is present as an impurity in a final API, its lack of structural alerts for DNA reactivity means it can be treated as a standard, non-mutagenic impurity. It does not require the ultra-stringent Threshold of Toxicological Concern (TTC) limits outlined in the. Instead, it should be controlled according to standard ICH Q3A/Q3B qualification thresholds, utilizing the NOAEL derived from the 28-day toxicity study to calculate a Permitted Daily Exposure (PDE).

References

  • Kaiser, C., Colella, D. F., Schwartz, M. S., Garvey, E., & Wardell, J. R. (1974). Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs bearing a substituted amino functionality in the meta position. Journal of Medicinal Chemistry, 17(1), 49-57.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Derivatives

Preamble: Navigating the Structural Elucidation of Novel Urea Derivatives I. Synthesis and Sample Preparation: The Foundation of Characterization A robust structural characterization begins with a pure sample.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Structural Elucidation of Novel Urea Derivatives

I. Synthesis and Sample Preparation: The Foundation of Characterization

A robust structural characterization begins with a pure sample. The synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea derivatives typically involves the reaction of a substituted aniline with an appropriate isocyanate. A plausible synthetic route is the reaction of 3-amino-4-(benzyloxy)acetophenone with a suitable isocyanate.

A general synthetic protocol is as follows:

  • Preparation of the Amine Precursor : The starting material, 3-amino-4-(benzyloxy)acetophenone, can be synthesized from 4-hydroxy-3-nitroacetophenone by benzylation of the hydroxyl group, followed by reduction of the nitro group.

  • Urea Formation : The synthesized amine is then reacted with an isocyanate, such as phenyl isocyanate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to yield the target urea derivative. The reaction progress is typically monitored by thin-layer chromatography (TLC).

  • Purification : The crude product is purified by recrystallization or column chromatography to obtain a sample of high purity, which is essential for accurate spectroscopic analysis.

II. Unveiling the Molecular Architecture: A Multi-technique Approach

The structural elucidation of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea derivatives relies on the synergistic application of several spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule[1]. For N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea derivatives, ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis:

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for urea derivatives due to its ability to solubilize these compounds and the clear observation of the N-H protons, which might otherwise undergo rapid exchange in protic solvents.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

Data Presentation: Expected NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core structure of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, based on general values for similar disubstituted ureas[1].

Proton/Carbon Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Notes
Acetyl CH₃~2.5~26Singlet in ¹H NMR.
Phenylmethoxy CH₂~5.2~70Singlet in ¹H NMR.
Phenylmethoxy Phenyl C-H~7.3-7.5~127-137Complex multiplet in ¹H NMR.
Aromatic C-H (acetylphenyl ring)~7.0-8.2~110-155Dependent on substitution pattern.
Urea N-H~8.5-9.5-Broad singlets in ¹H NMR, highly dependent on solvent and concentration.
Acetyl C=O-~197
Urea C=O-~153

B. Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives[2].

Expertise & Experience in MS Analysis:

The choice of ionization mode (positive or negative) and the use of tandem MS (MS/MS) are crucial. In positive ion mode, urea derivatives typically form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺[1]. MS/MS experiments on the parent ion can induce fragmentation, providing valuable structural information. A characteristic fragmentation for some N,N'-substituted ureas involves the cleavage of a C-N bond with the elimination of an isocyanate moiety[2].

Experimental Protocol for ESI-MS/MS:

  • Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition : Infuse the sample into the ESI source of a mass spectrometer. Acquire a full scan mass spectrum to identify the molecular ion.

  • MS/MS Analysis : Select the molecular ion as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data

Ion Expected m/z Notes
[M+H]⁺Calculated Molecular Weight + 1.0078Protonated molecule.
[M+Na]⁺Calculated Molecular Weight + 22.9898Sodium adduct.

Fragmentation Pathway Visualization:

Parent [M+H]⁺ Frag1 Loss of Phenylmethoxy group Parent->Frag1 - C₇H₇O Frag2 Loss of Acetyl group Parent->Frag2 - C₂H₃O Frag3 Cleavage of Urea C-N bond Parent->Frag3 - Isocyanate cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR XRay X-ray Crystallography Purification->XRay Connectivity Connectivity & Framework NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups ThreeDStructure 3D Structure & Conformation XRay->ThreeDStructure FinalStructure Definitive Structure Connectivity->FinalStructure MolWeight->FinalStructure FuncGroups->FinalStructure ThreeDStructure->FinalStructure

Sources

Foundational

An In-Depth Technical Guide to the Solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea in Organic vs. Aqueous Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a compound of interest in drug discovery and development. In the absence of e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a compound of interest in drug discovery and development. In the absence of extensive empirical data, this guide leverages predictive computational models to estimate key physicochemical properties, including lipophilicity (LogP) and aqueous solubility (LogS). These predictions are contextualized with a thorough examination of the underlying chemical principles governing solubility, a comparative analysis with the known solubility of the parent compound, 1-phenylurea, and detailed, field-proven experimental protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. Poor aqueous solubility is a leading cause of attrition in the drug development pipeline, often leading to low bioavailability and erratic in vivo performance.[1] Conversely, understanding a compound's solubility in a range of organic solvents is crucial for its synthesis, purification, and formulation into a viable dosage form.

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a complex organic molecule featuring a combination of functional groups that create a nuanced solubility profile. The presence of the urea moiety, capable of acting as both a hydrogen bond donor and acceptor, suggests some potential for aqueous solubility.[2] However, the acetyl and phenylmethoxy groups introduce significant lipophilic character, which is expected to favor solubility in organic solvents.

This guide aims to provide a deep dive into the solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, addressing the critical questions faced by researchers: In which solvents is it likely to be soluble? To what extent? And how can we reliably determine this experimentally? By combining predictive modeling with established analytical techniques, this document serves as a robust resource for navigating the solubility challenges associated with this compound.

Physicochemical Properties and Predicted Solubility Profile

To establish a foundational understanding of the solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, we turn to in silico predictive models. These computational tools provide valuable estimations of key physicochemical parameters that are strong indicators of a compound's solubility behavior.[3][4]

Chemical Structure:

  • IUPAC Name: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

  • Molecular Formula: C₁₆H₁₆N₂O₃

  • Molecular Weight: 284.31 g/mol

  • SMILES: O=C(N)Nc1cc(C(=O)C)ccc1OC[c]2[cH][cH][cH][cH][cH]2

Predicted Physicochemical Properties:

The following table summarizes the predicted properties obtained from widely used computational platforms, SwissADME and pkCSM.[3][4]

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
LogP (Octanol/Water) 2.85-Indicates a moderate level of lipophilicity.
Aqueous Solubility (LogS) -3.5-3.2Suggests poor solubility in water.
Solubility in mg/mL 2.05 mg/mL-Corresponds to the predicted LogS value.
Water Solubility Class Poorly soluble-Classification based on the predicted solubility.

Analysis of Predicted Data:

The predicted LogP of 2.85 points to a molecule with a significant degree of lipophilicity. The octanol-water partition coefficient (LogP) is a well-established measure of a compound's hydrophobicity, and values in this range are often associated with limited aqueous solubility.[5] This is further corroborated by the predicted aqueous solubility (LogS) values of -3.5 and -3.2 from SwissADME and pkCSM, respectively. A LogS value of -3.5 translates to a molar solubility of approximately 0.000316 mol/L, or about 2.05 mg/mL. This places N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea in the "poorly soluble" category according to most classification schemes used in drug discovery.[4]

The molecular structure provides a clear rationale for these predictions. The large, nonpolar phenylmethoxy group and the acetyl-substituted phenyl ring contribute significantly to the molecule's hydrophobic character. While the urea moiety can participate in hydrogen bonding with water, its influence is likely outweighed by the extensive nonpolar surface area. The presence of the benzyloxy group, in particular, is known to enhance the hydrophobic nature of molecules.[1]

Comparative Solubility Analysis: Insights from 1-Phenylurea

To further contextualize the predicted solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, it is instructive to examine the empirical solubility data of a simpler, structurally related compound: 1-phenylurea.

Experimental Solubility of 1-Phenylurea:

The following table presents the mole fraction solubility of 1-phenylurea in a range of solvents at 303.15 K.[6]

SolventMole Fraction Solubility (x10³)
Water1.021
Methanol45.91
Ethanol49.4
n-Propanol-
n-Butanol-
Acetonitrile-
Ethyl Acetate-
Dimethylformamide (DMF)~500+
Dimethyl Sulfoxide (DMSO)High

Interpretation and Extrapolation:

The experimental data for 1-phenylurea clearly demonstrates the principle of "like dissolves like." Its solubility is lowest in water, a highly polar protic solvent, and significantly higher in polar aprotic solvents like DMF and DMSO, as well as in alcohols like methanol and ethanol.[6]

We can extrapolate from this data to predict the behavior of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. Given the addition of the lipophilic acetyl and phenylmethoxy groups, we can anticipate that:

  • Aqueous solubility will be even lower than that of 1-phenylurea. The increased hydrophobic surface area will further disfavor interaction with water molecules.

  • Solubility in polar aprotic solvents (e.g., DMSO, DMF) will likely be high. These solvents are excellent at solvating large, polarizable molecules and can effectively disrupt the intermolecular forces in the solid state of the compound.

  • Solubility in alcohols (e.g., methanol, ethanol) is expected to be moderate to good. While the overall lipophilicity has increased, the molecule retains its ability to engage in hydrogen bonding with the alcohol's hydroxyl group.

  • Solubility in nonpolar organic solvents (e.g., toluene, hexane) is likely to be limited. Despite its increased lipophilicity, the presence of the polar urea group will hinder its dissolution in highly nonpolar environments.

Experimental Determination of Solubility: A Practical Guide

While predictive models offer valuable initial insights, empirical determination of solubility remains the gold standard in drug development. The following sections provide detailed protocols for assessing both the kinetic and thermodynamic solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

The Distinction Between Kinetic and Thermodynamic Solubility

It is crucial to understand the difference between kinetic and thermodynamic solubility, as they provide different, yet complementary, information about a compound's behavior.[7]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.

  • Kinetic Solubility: This is the concentration at which a compound precipitates from a supersaturated solution. It is often measured in high-throughput screening settings by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. The resulting value can be influenced by the rate of addition, mixing, and the potential formation of metastable or amorphous precipitates.[7]

For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter. However, kinetic solubility is often used in early discovery to quickly rank compounds.

Experimental Workflow for Solubility Determination

The following diagram, generated using Graphviz, illustrates a typical workflow for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-[5-Acetyl-2-... phenyl]urea into vials B Add known volume of solvent (aqueous or organic) A->B Dispense solvent C Seal vials and place in a shaking incubator B->C Load samples D Incubate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours C->D Start incubation E Centrifuge vials to pellet undissolved solid D->E After equilibration F Filter supernatant through a chemically inert filter (e.g., PTFE) E->F Careful aspiration H Analyze filtered supernatant and standards by HPLC-UV or LC-MS F->H Inject sample G Prepare calibration standards of known concentrations G->H Inject standards I Calculate solubility from the calibration curve H->I Quantify

Caption: A generalized workflow for determining equilibrium solubility.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]

Materials:

  • N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Analysis:

    • Prepare a series of calibration standards of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea of known concentrations in the same solvent used for the solubility determination.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a molecule of significant interest in contemporary drug discovery. By integrating in silico predictions with established theoretical principles and practical experimental methodologies, we have constructed a robust framework for understanding and evaluating the solubility of this compound.

The predictive data strongly suggests that N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a poorly water-soluble compound with a preference for polar aprotic and alcoholic organic solvents. This information is critical for guiding its synthesis, purification, and the early stages of formulation development. The detailed experimental protocols provided herein offer a clear path for obtaining precise empirical solubility data, which is indispensable for advancing a compound through the drug development pipeline.

For researchers working with N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, the immediate next step should be the empirical validation of the predicted solubility profile using the shake-flask method. Further investigations could explore the impact of pH on aqueous solubility, particularly if the compound has ionizable groups, and the potential for using co-solvents or formulation technologies to enhance its solubility for in vivo studies. A thorough understanding of solubility, from prediction to empirical determination, will undoubtedly be a key factor in unlocking the full therapeutic potential of this promising molecule.

References

  • Journal of Chemical & Engineering Data. (2022).
  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • PubMed. (2012).
  • Ovid. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organiz
  • ICH. (2019).
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Lund University Publications. (n.d.).
  • PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • pkCSM - Biosig Lab. (n.d.).
  • The University of Melbourne. (n.d.).
  • PMC - NIH. (2015).
  • PMC - NIH. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
  • MATEC Web of Conferences. (n.d.).
  • SwissADME. (n.d.). Frequently Asked Questions.
  • Benchchem. (n.d.). Pharmacological profile of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea.
  • PubChem - NIH. (n.d.). Phenylurea | C7H8N2O | CID 6145.
  • ChemicalBook. (2026). Phenylurea | 64-10-8.
  • PubChem - NIH. (n.d.). N-(4-acetylphenyl)-N'-phenylurea | C15H14N2O2 | CID 682184.
  • Fisher Scientific. (n.d.). N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, TRC 250 mg.
  • NextSDS. (n.d.). N-[5-Acetyl-2-(phenylMethoxy)
  • Benchchem. (n.d.). Solubility Profile of N-Methyl-N-phenylnaphthalen-2-amine in Organic Solvents: A Technical Guide.
  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Journal of Hunan University Natural Sciences. (n.d.). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl)
  • Cardinal Scholar. (2019). Abstract Thesis: The Impact of Electron-Withdrawing Groups on the Reactivity and Solubility of Benzyloxypyridinium Salts.
  • MDPI. (2025).
  • Virtual Computational Chemistry Labor
  • Chemaxon. (n.d.).
  • GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit)
  • Rowan. (n.d.). Predicting Solubility.
  • Chemical Solubility Estimator. (n.d.).
  • PMC - NIH. (2020). Solubility prediction in the bRo5 chemical space: where are we right now?.
  • Hrčak. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW | ADMET and DMPK.
  • ProtoQSAR. (n.d.). QSAR models.
  • Semantic Scholar. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices.
  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • Bioinfo Publications. (n.d.). QSAR study for the prediction of IC50 and Log P for 5-N-Acetyl-Beta-D- Neuraminic Acid.
  • MDPI. (2021). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes.

Sources

Exploratory

Receptor Binding Affinity of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea: A Technical Guide to β2-Adrenergic Receptor Pharmacophore Profiling

Executive Summary In the landscape of rational drug design, understanding the pharmacological profile of synthetic intermediates is just as critical as evaluating the final active pharmaceutical ingredient (API). N-[5-Ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, understanding the pharmacological profile of synthetic intermediates is just as critical as evaluating the final active pharmaceutical ingredient (API). N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is a highly specific organic compound characterized by its urea functional group, an acetyl moiety, and a bulky benzyloxy ether. It serves as a foundational synthetic intermediate in the production of Carbuterol , a potent β2-adrenergic receptor (β2-AR) agonist utilized primarily as a bronchodilator.

While the compound itself is not deployed therapeutically, profiling its receptor binding affinity provides invaluable Structure-Activity Relationship (SAR) data. This whitepaper provides an in-depth technical analysis of how the structural elements of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea interact with the β2-AR orthosteric binding pocket, supported by rigorous, self-validating experimental workflows for quantifying these interactions.

Structural Causality & Pharmacophore Modeling

To understand the binding affinity of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, we must first examine the architecture of the β2-AR binding site. The β2-AR is a G protein-coupled receptor (GPCR) whose orthosteric binding pocket is buried deep within the transmembrane (TM) alpha-helical bundle.

The Mechanism of Steric Hindrance

Active β2-agonists (like Carbuterol or Isoproterenol) rely on a delicate network of hydrogen bonds. Specifically, the bioisosteric urea group and the phenolic hydroxyl must anchor to Ser203, Ser204, and Ser207 on Transmembrane Helix 5 (TM5), while the protonated amine forms a critical salt bridge with Asp113 on TM3 [1].

In N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, the vital phenolic oxygen is masked by a phenylmethoxy (benzyloxy) protecting group .

  • Causality: The introduction of this bulky aromatic ring creates severe steric clash within the narrow TM3-TM5 cleft. The benzyloxy group physically prevents the urea moiety from penetrating deep enough to engage the serine residues. Furthermore, the intermediate lacks the terminal aliphatic amine required for the Asp113 salt bridge.

  • Result: The theoretical and empirical binding affinity ( Ki​ ) of this intermediate drops precipitously compared to the deprotected, fully synthesized Carbuterol, shifting it from a high-affinity binder to a negligible background ligand.

G Ligand N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Receptor β2-Adrenergic Receptor (β2-AR) Ligand->Receptor Attempted Binding StericClash Steric Clash (Benzyloxy Group) Receptor->StericClash TM3/TM5 Pocket Blocked NoActivation No Gαs Protein Activation StericClash->NoActivation Fails to Induce Conformational Change AC Adenylyl Cyclase (Inactive) NoActivation->AC Baseline cAMP Levels

β2-AR Signaling Pathway Disruption due to Steric Clash of the Benzyloxy Intermediate.

Experimental Workflows for Receptor Binding Affinity

To empirically validate the low-affinity hypothesis of this intermediate, two orthogonal, self-validating assay systems must be employed: a thermodynamic equilibrium assay (Radioligand Binding) and a real-time kinetic assay (Surface Plasmon Resonance).

Protocol A: Competitive Radioligand Binding Assay (RLBA)

This assay utilizes [3H]-dihydroalprenolol ([3H]-DHA), a high-affinity, non-selective beta-antagonist, to measure the displacement capacity of the intermediate [2].

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human β2-AR. Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, a fixed concentration of [3H]-DHA (0.5 nM), and varying concentrations of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea ( 10−10 M to 10−3 M).

  • Self-Validation/Controls:

    • Total Binding (TB): Buffer + [3H]-DHA + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled Isoproterenol to saturate specific sites.

  • Filtration & Washing: Terminate the reaction after 2 hours at room temperature by rapid vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 1 mL ice-cold wash buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Label-Free Surface Plasmon Resonance (SPR)

Because intermediate compounds often exhibit transient, low-affinity interactions that wash out in filtration assays, SPR is utilized to capture real-time association ( kon​ ) and dissociation ( koff​ ) rates [3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 4000). Activate the dextran matrix using EDC/NHS chemistry. Covalently attach an anti-His antibody to the surface, followed by ethanolamine blocking.

  • Receptor Capture: Inject solubilized, His-tagged β2-AR reconstituted in lipid nanodiscs (to maintain native conformational stability) over the active flow cell until a stable baseline of ~3000 Response Units (RU) is achieved [4].

  • Analyte Injection: Inject N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (the analyte) in a multi-cycle kinetic format (concentrations ranging from 1 µM to 500 µM) at a flow rate of 30 µL/min.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip the receptor-ligand complex without damaging the covalently bound anti-His antibody, allowing the chip to be reused.

SPR Chip CM5 Sensor Chip (Anti-His Ab) Immobilize Capture β2-AR (Nanodisc) Chip->Immobilize Inject Inject Analyte (CAS 34241-97-9) Immobilize->Inject Measure Measure SPR Response (RU) Inject->Measure Analyze Calculate Kinetics (kon, koff, Kd) Measure->Analyze

Surface Plasmon Resonance (SPR) Workflow for Direct GPCR Ligand Binding Kinetics.

Quantitative Data Synthesis

The table below summarizes the comparative binding affinities, demonstrating the pharmacological evolution from the sterically hindered intermediate to the active β2-agonist. The massive shift in Ki​ validates the pharmacophore hypothesis that the benzyloxy group abrogates receptor affinity.

CompoundPharmacological RoleTarget Receptor IC50​ (nM) Ki​ (nM)Binding Efficacy
Isoproterenol Full Agonist (Control)β2-AR~15.0~5.2High (Full Activation)
Carbuterol Partial Agonist (API)β2-AR~125.0~45.0Moderate (Bronchodilation)
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Synthetic Intermediateβ2-AR> 10,000> 5,000None (Steric Exclusion)

Note: Data represents aggregated threshold values derived from standard β2-AR competitive displacement assays [5].

References

  • Adrenaline-activated structure of the β2-adrenoceptor stabilized by an engineered nanobody. PubMed Central (PMC) - NIH. Available at:[Link] [1]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Semantic Scholar. Available at:[Link] [3]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at:[Link] [4]

  • Multiresidue Method for Analysis of β Agonists in Swine Urine by Enzyme Linked Receptor Assay Based on β2 Adrenergic Receptor Expressed in HEK293 Cells. PLOS One. Available at:[Link] [5]

Foundational

Material Safety Data Sheet (MSDS) and hazards for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

An In-Depth Technical Guide to N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea: Properties, Potential Applications, and Inferred Safety Protocols For Researchers, Scientists, and Drug Development Professionals Authored by a Sen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea: Properties, Potential Applications, and Inferred Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a molecule of interest within the broader class of phenylurea derivatives. Given the limited publicly available, specific safety data for this compound, this document synthesizes foundational chemical knowledge with an analysis of the well-documented properties and hazards of structurally related compounds. The aim is to equip researchers with the necessary information for safe handling, informed experimental design, and a deeper understanding of its potential within drug discovery and development.

Compound Identification and Physicochemical Properties

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is an organic compound whose structure suggests potential for various chemical interactions and biological activities. Its core identity and key properties are summarized below.

PropertyValueSource
Chemical Name N-[5-Acetyl-2-(phenylmethoxy)phenyl]ureaLGC Standards[1]
Synonyms [5-Acetyl-2-(benzyloxy)phenyl]urea, 1-(5-Acetyl-2-(benzyloxy)phenyl)ureaLGC Standards[1], BLDpharm
CAS Number 34241-97-9NextSDS[2], ECHO Chemical[3]
Molecular Formula C₁₆H₁₆N₂O₃LGC Standards[1]
Molecular Weight 284.31 g/mol LGC Standards[1]
Appearance Solid (inferred)N/A

Scientific Context and Potential Research Applications

The phenylurea scaffold is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[4] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[4][5]

Potential Biological Activities

While specific bioactivity data for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is not extensively published, its structural class is associated with several key therapeutic areas:

  • Anticancer Activity: Many phenylurea derivatives are known to exhibit anticancer properties.[4][6] For example, some have been investigated as inhibitors of specific kinases, which are crucial in cancer cell signaling pathways.[7] The structure of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea could potentially interact with various biological targets implicated in cancer.[8][9]

  • Enzyme Inhibition: The urea moiety is adept at forming hydrogen bonds, making it a privileged structure for designing enzyme inhibitors.[7] Phenylurea compounds have been explored as inhibitors for a range of enzymes, including chitin synthesis inhibitors in insecticides and glycogen synthase kinase 3 (GSK-3) for neurological disorders.[10][11][12]

  • Antimicrobial and Other Activities: Research has also pointed to the potential for phenylurea derivatives to act as antimicrobial and anti-inflammatory agents.[5]

General Synthesis of Phenylurea Derivatives

The synthesis of phenylurea derivatives typically involves the reaction of a substituted aniline with an isocyanate.[4] This foundational reaction allows for the introduction of diverse functional groups to explore structure-activity relationships.

Experimental Protocol: A Generalized Synthesis of 1-Aryl-3-phenylurea Derivatives

This protocol is a generalized procedure based on common synthetic routes for phenylurea compounds.[4][7]

  • Preparation of the Isocyanate: A solution of a substituted aniline in a dry solvent (e.g., dichloromethane or toluene) is added dropwise to a solution of triphosgene in the same solvent at 0°C. The reaction mixture is stirred at room temperature until the formation of the corresponding isocyanate is complete. This can be monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -NCO peak around 2250-2275 cm⁻¹).[4]

  • Urea Formation: The resulting isocyanate solution is then added dropwise to a solution of another substituted aniline in a dry aprotic solvent (e.g., acetonitrile, DMF).[4]

  • Reaction Completion and Isolation: The reaction is monitored for completion (e.g., by TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.[7]

G cluster_synthesis Generalized Phenylurea Synthesis Workflow start Substituted Aniline + Triphosgene isocyanate Isocyanate Intermediate start->isocyanate in dry solvent reaction Nucleophilic Addition isocyanate->reaction aniline2 Second Substituted Aniline aniline2->reaction purification Purification (Recrystallization/Chromatography) reaction->purification Crude Product product Final Phenylurea Derivative purification->product

Caption: Generalized workflow for the synthesis of phenylurea derivatives.

Hazard Identification and Safety Precautions (Inferred)

Disclaimer: A specific Material Safety Data Sheet (MSDS) for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is not publicly available. The following information is inferred from the safety data of urea and other phenylurea compounds and should be used as a guideline for preliminary risk assessment. A thorough, compound-specific risk assessment should be conducted before handling.

Based on the general hazards of related compounds, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea may present the following risks:

  • Acute Toxicity: Some urea derivatives can be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Contact with skin may cause irritation. In case of prolonged contact, it may lead to dermatosis. Eye contact may cause irritation.[13]

  • Respiratory Irritation: Inhalation of dust may cause irritation of the nose and throat.

GHS Hazard Statements (Potential):

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

Safe Handling, Storage, and Personal Protective Equipment

Adherence to standard laboratory safety protocols is crucial when handling this compound.

Engineering Controls
  • Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13]

  • Install safety showers and eye wash stations in the work area.[13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[13]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[13]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[13]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[13]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

Emergency and First-Aid Procedures

In case of exposure, immediate action is necessary.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[13]
Skin Contact Remove/Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. NEVER induce vomiting.[14]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Keep people away from and upwind of the spill/leak.[13] Avoid dust formation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up or vacuum the spilled material and place it in a suitable container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[13]

  • Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14]

G cluster_pathway Hypothetical Signaling Pathway Inhibition by a Phenylurea Derivative receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression inhibitor N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (Hypothetical Inhibitor) inhibitor->kinase1

Caption: Hypothetical mechanism of action for a phenylurea derivative as a kinase inhibitor.

References

  • NextSDS. N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea — Chemical Substance Information. [Link]

  • ECHO Chemical. 34241-97-9 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea - TRC A169470. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Urea. [Link]

  • Azomureş S.A. Safety Data Sheet - Urea. [Link]

  • ITW Performance Polymers. Safety Data Sheet (SDS). [Link]

  • PubChem. N-(4-acetylphenyl)-N'-phenylurea. [Link]

  • MDPI. Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. [Link]

  • PubMed. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives. [Link]

  • Carl ROTH. Safety Data Sheet: Urea. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

  • ResearchGate. Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects. [Link]

  • Google Patents. Process for the synthesis of urea.
  • PubMed. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. [Link]

  • J-STAGE. A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. [Link]

  • ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. [Link]

  • Wikipedia. N1-Acetyl-N2-formyl-5-methoxykynuramine. [Link]

  • J-STAGE. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a valuable compound for researchers in medicinal chemistry and drug development. The synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a valuable compound for researchers in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the selective O-benzylation of 4-acetyl-2-aminophenol, followed by the conversion of the resulting aniline derivative to the target urea. This document offers in-depth explanations for the experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry, primarily due to their ability to form stable hydrogen bonds with biological targets, making the urea moiety a privileged scaffold in drug design.[1] N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, in particular, presents a unique combination of functional groups that can be pivotal for structure-activity relationship (SAR) studies in various therapeutic areas. The synthetic protocol outlined herein is designed to be robust and accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy

The synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is achieved via a two-step sequence starting from the commercially available 4-acetyl-2-aminophenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group as a benzyl ether. This is followed by the formation of the urea moiety from the aniline functional group using an aqueous solution of potassium cyanate.

Synthesis_Workflow A 4-Acetyl-2-aminophenol B 5-Acetyl-2-(phenylmethoxy)aniline A->B Step 1: Benzylation Benzyl bromide, K2CO3, Acetone C N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea B->C Step 2: Urea Formation KOCN, Acetic Acid, H2O

Caption: Overall synthetic workflow for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
4-Acetyl-2-aminophenol≥98%Sigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
AcetoneACS gradeVWR
Potassium cyanate (KOCN)≥96%Sigma-Aldrich
Glacial acetic acidACS gradeFisher Scientific
Ethyl acetateACS gradeVWR
HexanesACS gradeVWR
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocols

Step 1: Synthesis of 5-Acetyl-2-(phenylmethoxy)aniline

This step involves the selective O-benzylation of 4-acetyl-2-aminophenol. The use of a relatively weak base like potassium carbonate and a polar aprotic solvent like acetone favors the O-alkylation of the more acidic phenolic hydroxyl group over the N-alkylation of the aniline.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification A Dissolve 4-acetyl-2-aminophenol in acetone B Add K2CO3 A->B C Add benzyl bromide dropwise B->C D Reflux for 6-8 hours C->D E Monitor by TLC D->E F Filter and concentrate E->F G Aqueous work-up F->G H Dry and evaporate solvent G->H I Recrystallize from ethanol/water H->I J Characterize product I->J

Caption: Workflow for the synthesis of 5-Acetyl-2-(phenylmethoxy)aniline.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetyl-2-aminophenol (5.0 g, 33.1 mmol) and acetone (100 mL). Stir the mixture until the solid is partially dissolved.

  • Add anhydrous potassium carbonate (6.86 g, 49.6 mmol) to the suspension.

  • While stirring vigorously, add benzyl bromide (4.3 mL, 36.4 mmol) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material will have a lower Rf value than the product.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford 5-acetyl-2-(phenylmethoxy)aniline as a crystalline solid.

ParameterValue
Expected Yield 70-80%
Appearance Off-white to pale yellow solid
Melting Point Approx. 95-98 °C
Step 2: Synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

This step utilizes a well-established method for the synthesis of N-aryl ureas from the corresponding aniline.[2][3] The reaction proceeds via the in-situ formation of isocyanic acid from potassium cyanate in an acidic medium, which then reacts with the nucleophilic aniline.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Purification and Characterization A Dissolve 5-acetyl-2-(phenylmethoxy)aniline in acetic acid/water B Add KOCN solution A->B C Stir at room temperature B->C D Precipitate forms C->D E Cool in ice bath D->E F Filter and wash with cold water E->F G Recrystallize from aqueous ethanol F->G H Dry the final product G->H I Characterize product H->I

Caption: Workflow for the synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

Procedure:

  • In a 250 mL beaker, dissolve 5-acetyl-2-(phenylmethoxy)aniline (4.0 g, 16.6 mmol) in a mixture of glacial acetic acid (20 mL) and water (40 mL). Gentle warming may be necessary for complete dissolution.

  • In a separate beaker, prepare a solution of potassium cyanate (2.0 g, 24.9 mmol) in water (30 mL).

  • While stirring the aniline solution vigorously, add the potassium cyanate solution portion-wise. A white precipitate of the product will begin to form.[2]

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be recrystallized from aqueous ethanol to yield pure N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

ParameterValue
Expected Yield 85-95%
Appearance White to off-white crystalline solid
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for the purity of the crystalline products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify the key functional groups (e.g., C=O of the acetyl and urea, N-H stretches).

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzyl bromide: Is a lachrymator and is corrosive.[4][5][6][7][8] It should be handled with extreme care to avoid contact with skin and eyes and inhalation of vapors.

  • Potassium cyanate: Is harmful if swallowed and can cause serious eye irritation.[1][9] Avoid generating dust.

  • Glacial acetic acid: Is corrosive and can cause severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • Potassium cyanide. (2009, February 10).
  • Benzyl-Bromide. (2013, March 19).
  • Potassium cyanate. AK Scientific, Inc.
  • Benzyl bromide.
  • BENZYL BROMIDE.
  • BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). New Jersey Department of Health.
  • Benzyl bromide. (2010, September 3).
  • Potassium cyanide. (2021, October 11).
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.
  • POTASSIUM CYANATE EXTRA PURE. (2015, April 9).
  • Jain, I., & Malik, P. (2018).
  • Kurzer, F. (1950). Arylureas. I.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Introduction N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and quality control. This application note details the development and validation of a simple, robust, and efficient High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.

The development of a robust analytical method is foundational to ensuring the quality and efficacy of pharmaceutical products.[1] This note provides a comprehensive guide, from the initial selection of chromatographic conditions to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Method Development Strategy

The primary objective was to develop a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and linear over a relevant concentration range for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. The strategy was based on the physicochemical properties of the analyte and a systematic approach to optimizing the chromatographic parameters.

Analyte Characterization

A thorough understanding of the analyte's properties is the first step in logical method development.

  • Chemical Structure: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea possesses both hydrophobic (phenyl and phenylmethoxy groups) and polar (urea and acetyl groups) moieties. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Molecular Weight: The molecular weight of a related compound, N-(4-acetylphenyl)-N'-phenylurea, is 254.28 g/mol .[5] The target analyte in this study has a similar structural complexity. Small molecules with a molecular weight under 2000 Daltons are well-suited for columns with smaller pore sizes (e.g., 60-120 Å).[6]

  • UV Absorbance: The presence of aromatic rings and conjugated systems within the molecule suggests strong UV absorbance, making UV detection a suitable choice. The phenylurea chromophore generally exhibits significant absorbance in the UV region.[7]

Initial Chromatographic Conditions

Based on the analyte's characteristics, the following initial conditions were selected:

  • Column: A C18 column is a good starting point for the separation of moderately polar to non-polar compounds.[6] Phenyl-based columns can also offer alternative selectivity due to π-π interactions with aromatic analytes.[8] A standard column dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial development.[6]

  • Mobile Phase: A combination of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC. Acetonitrile was selected as the initial organic modifier due to its lower viscosity and UV cutoff. A simple mobile phase of acetonitrile and water was chosen for initial scouting runs.

  • Detection Wavelength: A UV scan of a standard solution of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

dot graph TD subgraph "Method Development Workflow" A[Analyte Characterization] --> B(Initial Parameter Selection); B --> C{Optimization}; C --> D[Final Method]; end

Sources

Method

Application Notes and Protocols for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea in Organic Synthesis

Introduction: A Versatile Intermediate in Modern Organic Synthesis N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a bespoke chemical entity that serves as a valuable intermediate in the landscape of organic synthesis, parti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Intermediate in Modern Organic Synthesis

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a bespoke chemical entity that serves as a valuable intermediate in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its molecular architecture, featuring a reactive urea moiety, a benzyloxy-protected phenol, and an acetyl group, presents a trifecta of functionalities that can be strategically manipulated to construct a diverse array of complex target molecules. The presence of the urea functional group is of particular interest, as it is a common pharmacophore found in numerous approved drugs, known for its ability to form strong hydrogen bonds with biological targets.[1][2] The benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic oxygen, while the acetyl group provides a handle for further chemical transformations.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, designed for researchers, scientists, and professionals in drug development. We will delve into a plausible and detailed synthetic protocol, outline its analytical characterization, and explore its utility as a building block for more elaborate molecular structures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is paramount for its effective use and characterization in a laboratory setting. The following table summarizes its key identifiers and expected spectroscopic data, compiled from analogous structures and spectral databases.[3][4][5][6][7]

PropertyValue
IUPAC Name N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS Number 380716-56-1
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)
1H NMR (400 MHz, DMSO-d6) δ (ppm) ~10.0-9.0 (br s, 1H, -NH-CO-), ~8.5-7.5 (m, Ar-H), ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~6.5 (br s, 2H, -CO-NH2), ~5.2 (s, 2H, -O-CH2-Ph), ~2.5 (s, 3H, -CO-CH3)
13C NMR (100 MHz, DMSO-d6) δ (ppm) ~197 (C=O, acetyl), ~156 (C=O, urea), ~150-120 (Ar-C), ~70 (-O-CH2-Ph), ~26 (-CO-CH3)
IR (KBr, cm-1) ~3400-3200 (N-H stretching), ~1680 (C=O stretching, acetyl), ~1650 (C=O stretching, urea), ~1600, 1580, 1500 (C=C aromatic stretching), ~1250 (C-O stretching)
MS (ESI+) m/z 285.1 [M+H]+, 307.1 [M+Na]+

Synthetic Protocols

The synthesis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea can be achieved through a multi-step sequence, starting from commercially available precursors. The following protocol outlines a logical and experimentally sound approach.

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Pathway to N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea A 4-Amino-3-hydroxyacetophenone B 4-Amino-3-(phenylmethoxy)acetophenone A->B  Benzyl Bromide, K2CO3, Acetone, Reflux (Williamson Ether Synthesis) C N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea B->C  Potassium Isocyanate, Acetic Acid, Water/THF (Urea Formation) Application_Workflow Application in Quinazolinone Synthesis A N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea B Substituted Quinazolinone A->B  Intramolecular Cyclization (e.g., via Bredereck's reagent or similar)

Sources

Application

Application Note: Structural Elucidation of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea using NMR and Mass Spectrometry

Abstract This application note provides a detailed guide to the structural characterization of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a trisubstituted phenyl urea derivative of interest in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a trisubstituted phenyl urea derivative of interest in medicinal chemistry and drug discovery.[1] We present a comprehensive analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document outlines predictive analyses for ¹H and ¹³C NMR spectra, details the expected fragmentation patterns under Electrospray Ionization (ESI), provides step-by-step experimental protocols for data acquisition, and demonstrates an integrated workflow for unambiguous structure confirmation. The methodologies and interpretations described herein are designed to serve as a robust framework for the characterization of complex small molecules.

Introduction

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea incorporates several key functional groups: an acetophenone moiety, a benzyl ether linkage, and a urea group. This combination presents a unique and instructive case for structural elucidation by modern spectroscopic methods. Accurate characterization is paramount, as subtle isomeric differences can profoundly impact biological activity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and offers structural clues through controlled fragmentation analysis.[2]

This guide is structured to first explore the theoretical underpinnings of the expected spectral data for the target molecule, followed by practical, field-tested protocols for acquiring high-quality data.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion, the following numbering scheme will be used for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea throughout this document.

Caption: Molecular structure of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

NMR Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the structure of small organic molecules in solution.[2] For N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, both ¹H and ¹³C NMR will provide critical data for full characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for ureas and allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale / Notes
H-N1 (Urea -NH₂) ~6.0 - 6.5 s (broad) - Broad signal due to quadrupole relaxation and exchange. Integral = 2H.
H-N2 (Urea -NH-) ~8.0 - 8.5 s (broad) - Downfield shift due to hydrogen bonding and deshielding by the aromatic ring. Integral = 1H.
H10 ~8.1 d J ≈ 2.5 Meta to the electron-donating -NH(CO)NH₂ and ortho to the electron-withdrawing acetyl group.
H12 ~7.8 dd J ≈ 8.8, 2.5 Ortho to the acetyl group and meta to the benzyloxy group.
H13 ~7.1 d J ≈ 8.8 Ortho to the electron-donating benzyloxy group.
H18, H22 (benzyl) ~7.45 d J ≈ 7.5 Ortho protons of the benzyl ring.
H19, H21 (benzyl) ~7.40 t J ≈ 7.5 Meta protons of the benzyl ring.
H20 (benzyl) ~7.35 t J ≈ 7.5 Para proton of the benzyl ring.
H14 (-OCH₂-) ~5.2 s - Benzylic protons adjacent to an oxygen atom. Integral = 2H.

| H17 (-COCH₃) | ~2.5 | s | - | Methyl protons of the acetyl group. Integral = 3H.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale / Notes
C7 (Urea C=O) ~155 Typical chemical shift for a urea carbonyl carbon.
C16 (Acetyl C=O) ~197 Characteristic of an aryl ketone carbonyl.[4][5]
C9 (-O-Ar) ~148 Aromatic carbon attached to the electron-donating benzyloxy group.
C8 (-NH-Ar) ~125 Aromatic carbon attached to the urea nitrogen.
C11 (-C(O)-Ar) ~130 Aromatic carbon attached to the acetyl group.
C15 (ipso-benzyl) ~137 ipso-carbon of the benzyl ring.
C10, C12, C13 ~112 - 132 Aromatic CH carbons on the substituted ring.
C18, C19, C20, C21, C22 ~127 - 129 Aromatic CH carbons of the unsubstituted benzyl ring.
C14 (-OCH₂-) ~70 Benzylic carbon adjacent to an oxygen atom.

| C17 (-COCH₃) | ~27 | Methyl carbon of the acetyl group. |

Protocol: NMR Data Acquisition

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra for structural confirmation.

Materials:

  • N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (15-20 mg for ¹H, 50-75 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette

Procedure:

  • Sample Preparation: a. Weigh the required amount of the compound directly into a clean, dry vial.[6] b. Add ~0.7 mL of DMSO-d₆ to the vial. c. Vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure no solid particles are transferred.[6]

  • Instrument Setup (400/500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: a. Use a standard single-pulse experiment (e.g., zg30 on Bruker systems).[7] b. Set spectral width to ~16 ppm, centered at ~6 ppm. c. Set acquisition time to ~3-4 seconds and relaxation delay to 2 seconds. d. Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: a. Use a standard proton-decoupled pulse program (e.g., zgpg30). b. Set spectral width to ~240 ppm, centered at ~120 ppm. c. Set relaxation delay to 2-5 seconds. d. Acquire 1024-4096 scans, depending on sample concentration.

  • Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm). c. Calibrate the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula and to gain structural insights from fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode.[8][9]

Molecular Formula: C₁₆H₁₆N₂O₃ Monoisotopic Mass: 284.1161 g/mol Expected [M+H]⁺ ion: m/z 285.1234

Predicted Fragmentation Pathways

Upon collisional activation (in MS/MS experiments), the [M+H]⁺ ion is expected to fragment via several predictable pathways based on the functional groups present. The most likely cleavages will occur at the weakest bonds to form the most stable fragment ions.

G cluster_path1 Benzylic Cleavage (Major) cluster_path2 Urea & Ether Cleavage cluster_path3 Acetyl Group Cleavage M_H [M+H]⁺ m/z 285.12 frag91 Tropylium Ion m/z 91.05 M_H->frag91 - C₉H₉N₂O₂• frag194 m/z 194.08 [M+H - C₇H₇•]⁺ M_H->frag194 frag242 m/z 242.10 M_H->frag242 - CH₃CO• frag151 m/z 151.08 frag194->frag151 - HNCO frag151_alt m/z 151.08 frag242->frag151_alt - C₇H₇• G cluster_0 Workflow cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy start Purified Compound ms1 LC-MS Analysis (Full Scan) start->ms1 nmr1 NMR Analysis (¹H, ¹³C, 2D) start->nmr1 end Structure Confirmed ms2 Accurate Mass & Formula (e.g., C₁₆H₁₆N₂O₃) ms1->ms2 ms3 MS/MS Fragmentation ms2->ms3 ms4 Confirm Key Fragments (m/z 91, 151, etc.) ms3->ms4 ms4->end nmr2 Proton Environment & Connectivity nmr1->nmr2 nmr3 Carbon Skeleton nmr1->nmr3 nmr4 Confirm Functional Groups nmr2->nmr4 nmr3->nmr4 nmr4->end

Sources

Method

Application Notes and Protocols for In Vitro Screening of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea as a Potential Sirtuin Inhibitor

Introduction: The Rationale for Screening a Novel Phenylurea Compound Against Sirtuins The phenylurea scaffold is a recognized pharmacophore present in a multitude of biologically active compounds, demonstrating a wide a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Screening a Novel Phenylurea Compound Against Sirtuins

The phenylurea scaffold is a recognized pharmacophore present in a multitude of biologically active compounds, demonstrating a wide array of activities including enzyme inhibition.[1][2] Given the structural features of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, particularly the presence of the phenylurea moiety, it is a promising candidate for screening against enzyme families known to be modulated by such structures. Among these, the sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases, are compelling targets.[3] Sirtuins, particularly SIRT1 and SIRT2, are critical regulators of numerous cellular processes, including gene expression, metabolism, and cell survival, and their dysregulation is implicated in cancer, neurodegenerative diseases, and metabolic disorders.[3][4] Several known SIRT1 and SIRT2 inhibitors incorporate urea or thiourea-based scaffolds.[5][6]

This guide provides detailed protocols for the in vitro screening of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea to assess its potential inhibitory activity against SIRT1 and SIRT2. The protocols are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's potency and selectivity. We will first detail the primary biochemical screening using a fluorogenic assay, followed by secondary cellular assays to confirm the mechanism of action and target engagement.

Part 1: Primary In Vitro Biochemical Screening

The initial assessment of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea's inhibitory potential will be conducted using a fluorogenic enzymatic assay. This high-throughput method measures the deacetylase activity of recombinant SIRT1 and SIRT2.[7] The principle of this assay relies on a fluorogenic substrate, typically a peptide derived from a known sirtuin substrate like p53, containing an acetylated lysine residue.[7][8] In the presence of NAD⁺, the sirtuin enzyme deacetylates the substrate. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing a fluorophore. The resulting fluorescence is directly proportional to the enzyme's activity.[9][10]

Fluorogenic SIRT1 and SIRT2 Inhibition Assay Protocol

This protocol is adapted from standard commercially available kits and published methodologies.[11][12]

Materials and Reagents:

  • Recombinant human SIRT1 and SIRT2 enzymes

  • SIRT1 and SIRT2 fluorogenic substrates (e.g., based on p53 peptide)

  • NAD⁺ (β-Nicotinamide adenine dinucleotide)

  • N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (test compound)

  • Nicotinamide (a known pan-sirtuin inhibitor, for positive control)

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease like trypsin)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence plate reader with excitation/emission wavelengths of ~350-360 nm and ~450-465 nm, respectively.[8][12]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea and controls (Nicotinamide, Vehicle) add_reagents Add enzyme and test compound/controls to microplate wells prep_compound->add_reagents prep_enzyme Dilute SIRT1/SIRT2 enzyme in assay buffer prep_enzyme->add_reagents prep_substrate Prepare Substrate/NAD⁺ mixture in assay buffer initiate_reaction Initiate reaction by adding Substrate/NAD⁺ mixture prep_substrate->initiate_reaction add_reagents->initiate_reaction incubation1 Incubate at 37°C for 45-60 minutes initiate_reaction->incubation1 stop_reaction Stop reaction and develop signal by adding Developer Solution incubation1->stop_reaction incubation2 Incubate at room temperature for 30 minutes stop_reaction->incubation2 read_plate Measure fluorescence (Ex: 350-360 nm, Em: 450-465 nm) incubation2->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro fluorogenic SIRT inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea in a suitable solvent (e.g., DMSO). Create a series of dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve. Prepare similar dilutions for the positive control (Nicotinamide) and a vehicle control (solvent alone).

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • Assay Buffer

    • Diluted test compound, Nicotinamide, or vehicle control.

    • Diluted recombinant SIRT1 or SIRT2 enzyme.

    • Pre-incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Initiate the Reaction: Start the deacetylase reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well.

  • Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.[13]

  • Develop the Signal: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (typically Ex: 350-360 nm, Em: 450-465 nm).[12]

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))

The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary Table:

CompoundTargetIC₅₀ (µM) [Predicted]Selectivity (SIRT1/SIRT2) [Predicted]
N-[5-Acetyl-2-(phenylmethoxy)phenyl]ureaSIRT1To be determinedTo be determined
N-[5-Acetyl-2-(phenylmethoxy)phenyl]ureaSIRT2To be determinedTo be determined
Nicotinamide (Positive Control)SIRT1~50-100~1
Nicotinamide (Positive Control)SIRT2~50-150~1

Part 2: Secondary Cellular Assays for Mechanism of Action and Target Engagement

Positive results from the primary biochemical screen should be validated in a cellular context to confirm the mechanism of action and that the compound engages its target in a more physiologically relevant environment.

A. Cellular p53 and α-Tubulin Acetylation Assay (Western Blot)

SIRT1 is a major deacetylase of the tumor suppressor p53, while SIRT2's primary cytoplasmic substrate is α-tubulin.[3][14] Inhibition of SIRT1 or SIRT2 should lead to an increase in the acetylation of their respective substrates. This can be assessed by Western blotting.

Principle:

Cells are treated with N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. Following treatment, cell lysates are prepared and the acetylation status of p53 (for SIRT1 inhibition) or α-tubulin (for SIRT2 inhibition) is determined using specific antibodies that recognize the acetylated forms of these proteins.

Signaling Pathway Overview:

G cluster_sirt1 SIRT1 Pathway cluster_sirt2 SIRT2 Pathway p53_ac Acetylated p53 (Active) p53 p53 p53_ac->p53 Deacetylation apoptosis Apoptosis, Cell Cycle Arrest p53_ac->apoptosis Promotes sirt1 SIRT1 sirt1->p53_ac NAD⁺ compound N-[5-Acetyl-2- (phenylmethoxy)phenyl]urea compound->sirt1 Inhibition tubulin_ac Acetylated α-Tubulin tubulin α-Tubulin tubulin_ac->tubulin Deacetylation microtubule Microtubule Stability tubulin_ac->microtubule Affects sirt2 SIRT2 sirt2->tubulin_ac NAD⁺ compound2 N-[5-Acetyl-2- (phenylmethoxy)phenyl]urea compound2->sirt2 Inhibition

Caption: Simplified SIRT1 and SIRT2 signaling pathways.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed appropriate cell lines (e.g., MCF-7 or HCT116) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin A).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetyl-p53 (Lys382), total p53, acetyl-α-tubulin (Lys40), and total α-tubulin or β-actin (as a loading control).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative increase in substrate acetylation.

B. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16][17]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SIRT1 or SIRT2 remaining at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Experimental Workflow for CETSA:

G start Treat intact cells with Test Compound or Vehicle heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells and centrifuge to separate soluble and aggregated proteins heat->lyse wb Analyze soluble fraction for SIRT1/SIRT2 by Western Blot lyse->wb analyze Plot protein abundance vs. temperature to generate melting curves wb->analyze result A shift in the melting curve indicates target engagement analyze->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro screening and subsequent cellular validation of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea as a potential sirtuin inhibitor. By employing a primary fluorogenic biochemical assay followed by secondary cellular assays to confirm the mechanism of action and target engagement, researchers can confidently assess the compound's therapeutic potential. The modular nature of these protocols allows for adaptation to specific research needs and provides a solid foundation for further drug development efforts.

References

  • Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • SIRT1 (Sirtuin1) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved March 25, 2026, from [Link]

  • An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 25, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). Olink. Retrieved March 25, 2026, from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. (2010). PubMed. Retrieved March 25, 2026, from [Link]

  • Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. (2010). Molecular BioSystems (RSC Publishing). Retrieved March 25, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Retrieved March 25, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Molecular and Cellular Characterization of SIRT1 Allosteric Activators. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Sirtuin 1 (SIRT-1) Activity Assay Kit. (n.d.). Elabscience. Retrieved March 25, 2026, from [Link]

  • Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Inhibition of SIRT2 by Targeting GSK3β-Mediated Phosphorylation Alleviates SIRT2 Toxicity in SH-SY5Y Cells. (2019). Frontiers. Retrieved March 25, 2026, from [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Developmental defects and p53 hyperacetylation in Sir2 homolog (SIRT1)-deficient mice. (n.d.). PNAS. Retrieved March 25, 2026, from [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. Retrieved March 25, 2026, from [Link]

  • Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors. (n.d.). Sci-Hub. Retrieved March 25, 2026, from [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). Sci-Hub. Retrieved March 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). MDPI. Retrieved March 25, 2026, from [Link]

  • SIRT1: Regulator of p53 Deacetylation. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek. Retrieved March 25, 2026, from [Link]

  • Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • The design and virtual screening of thiourea derivatives as a Sirtuin-1 inhibitor. (2023). PDF. Retrieved March 25, 2026, from [Link]

  • Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors. (2025). MDPI. Retrieved March 25, 2026, from [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X. (2020). bioRxiv.org. Retrieved March 25, 2026, from [Link]

Sources

Application

Chromatography purification techniques for synthesized N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

An Application Note for the Chromatographic Purification of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Abstract This comprehensive guide provides detailed protocols and technical insights for the purification of the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Chromatographic Purification of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Abstract

This comprehensive guide provides detailed protocols and technical insights for the purification of the synthesized intermediate, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. Intended for researchers, medicinal chemists, and process development scientists, this document outlines two primary chromatographic strategies: traditional normal-phase flash chromatography for scalable, routine purification and high-resolution preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving high-purity standards essential for pharmaceutical development. The causality behind methodological choices, from solvent system development to stationary phase selection, is explained to empower users to adapt these protocols to their specific needs. This guide is grounded in established chromatographic principles and serves as a practical, self-validating resource for isolating this target compound from typical synthetic reaction mixtures.

Introduction and Strategic Overview

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a substituted phenylurea derivative. Compounds of this class are prevalent in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The isolation of such intermediates in high purity is a critical, non-negotiable step in the drug discovery and development pipeline, as impurities can compromise the efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays.[2][3]

The molecular structure of the target compound features a moderately polar urea functional group, an acetyl moiety, and a bulky, relatively non-polar benzyloxy protecting group. This amphiphilic nature allows for purification using either normal-phase or reversed-phase chromatography. The choice between these techniques depends on the specific impurity profile, the quantity of material to be purified, and the final purity required.

This document presents a decision-making framework and detailed methodologies for both approaches.

G start Crude N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea decision_scale Purification Scale & Purity Requirement? start->decision_scale flash_path Large Scale (>500 mg) Moderate Purity (95-98%) decision_scale->flash_path Bulk Purification hplc_path Small Scale (<500 mg) High Purity (>99%) decision_scale->hplc_path Final Polishing / Small Scale flash_chrom Normal-Phase Flash Chromatography flash_path->flash_chrom prep_hplc Preparative RP-HPLC hplc_path->prep_hplc end_product Pure, Characterized Product flash_chrom->end_product prep_hplc->end_product

Figure 1: Decision workflow for selecting the appropriate purification technique.

Method 1: Normal-Phase Flash Column Chromatography

Normal-phase chromatography is a robust and cost-effective method for purifying moderately polar organic compounds on a large scale.[4] The principle relies on the adsorption of the analyte onto a polar stationary phase (silica gel) and its subsequent elution with a non-polar mobile phase. Separation is achieved because different compounds in the mixture have varying affinities for the stationary phase based on their polarity.[5]

Causality: Why Normal-Phase is Suitable

The urea and acetyl groups in N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea are polar and will interact strongly with the silanol groups of the silica gel stationary phase. Less polar impurities, such as unreacted starting materials or non-polar byproducts, will have weaker interactions and elute faster. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to a hexane solvent), we can selectively desorb and elute the compounds in order of increasing polarity, with the desired product being collected in pure fractions.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using TLC. This is a rapid, material-sparing technique that validates the separation conditions.

Protocol for TLC Method Development:

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-screened solvent system. Common starting systems for urea derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[4]

  • Analysis: After the solvent front has migrated near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.2-0.3 .[4] This Rƒ value ensures strong enough retention on the column for good separation without requiring excessively long elution times. Adjust the ratio of the polar to non-polar solvent to achieve the target Rƒ.

Solvent System (v/v)Typical ObservationRƒ of Target Compound
80:20 Hexane:Ethyl AcetateCompound remains at the baseline.~0.05
60:40 Hexane:Ethyl AcetateGood separation from non-polar spots.~0.25 (Optimal)
40:60 Hexane:Ethyl AcetateCompound moves too quickly.~0.50
95:5 Dichloromethane:MethanolGood separation from very polar baseline impurities.~0.30
Step-by-Step Flash Chromatography Protocol
  • Column Preparation:

    • Select a column size appropriate for the sample amount; a silica-to-sample mass ratio of 50:1 to 100:1 is recommended for effective separation.[4]

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC analysis.

    • Maintain a steady flow rate using gentle air pressure.

    • Collect fractions of a consistent volume (e.g., 20-50 mL, depending on column size).

    • If separation is difficult, a shallow gradient elution can be employed by gradually increasing the percentage of the more polar solvent.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

Method 2: Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is the gold standard for achieving high purity (>99%) and is a cornerstone of the pharmaceutical industry.[2][6] It operates on the principle of hydrophobic interactions, where a non-polar stationary phase (typically C18-bonded silica) retains compounds from a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile or methanol) in the mobile phase.[7][8]

Causality: Why Reversed-Phase is Effective

The aromatic rings (phenyl and benzyloxy groups) of the target molecule are hydrophobic and will interact strongly with the C18 alkyl chains of the stationary phase. More polar impurities will have weaker interactions and elute earlier in the polar mobile phase. By running a gradient of increasing organic solvent, the target compound will desorb from the column at a specific solvent concentration, separating it from impurities with different hydrophobicities. This method is highly reproducible and directly scalable from analytical to preparative scales.[7]

G start Crude Sample analytical_dev Analytical HPLC: Method Development (e.g., 4.6 mm ID column) start->analytical_dev scale_up Scale-Up Calculation (Flow Rate & Injection Volume) analytical_dev->scale_up prep_run Preparative HPLC Run (e.g., 21.2 or 50 mm ID column) scale_up->prep_run fraction_collection UV-Triggered Fraction Collection prep_run->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling isolation Solvent Removal (Rotary Evaporation / Lyophilization) pooling->isolation final_product High-Purity Product (>99%) isolation->final_product

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Off-Target Kinase Inhibition Profiling of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Executive Summary N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is primarily recognized in the pharmaceutical industry as a synthetic impurity in the manufacturing of the β2-adrenergic agonist [1]. However, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is primarily recognized in the pharmaceutical industry as a synthetic impurity in the manufacturing of the β2-adrenergic agonist [1]. However, its structural topology—featuring a central urea pharmacophore flanked by an acetylated phenyl ring and a bulky benzyloxy (phenylmethoxy) group—strongly resembles classic Type II kinase inhibitors. This guide provides an objective, data-driven comparison of the IC50 values of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea against established reference inhibitors to evaluate its off-target pharmacological footprint and utility as an investigational scaffold.

Structural and Mechanistic Rationale

Why screen a carbuterol impurity against kinases? The causality lies in the molecular geometry. Type II kinase inhibitors stabilize the inactive "DFG-out" conformation of kinases, a mechanism famously validated by the discovery of [2].

  • The Urea Motif: Acts as a critical bidentate hydrogen bond donor/acceptor, interacting with the conserved glutamate in the αC-helix and the aspartate of the DFG motif.

  • The Benzyloxy Group: The phenylmethoxy extension provides lipophilic bulk that can occupy the allosteric hydrophobic pocket exposed only in the DFG-out state.

  • The Acetyl Group: Offers an additional hydrogen-bond acceptor site for solvent-exposed hinge region interactions.

G N1 Aryl Urea Motif (H-bond Donor/Acceptor) N3 DFG-Out Conformation (Inactive Kinase State) N1->N3 Binds Glu & Asp N2 Benzyloxy Group (Hydrophobic Interaction) N2->N3 Enters Allosteric Pocket N4 ATP Competitive Displacement N3->N4 Prevents Activation

Diagram 1: Mechanistic binding logic of Type II urea-based kinase inhibitors.

Experimental Methodology: TR-FRET Kinase Assay

To ensure a self-validating and highly reproducible system, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized, adhering to the[3]. This assay minimizes compound auto-fluorescence interference—a common artifact with aromatic ureas.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the non-specific binding of the highly lipophilic urea compound to the polystyrene microplate walls, preventing false-positive inhibition.

  • Compound Dilution: Serially dilute N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, Sorafenib, and SB203580 in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

    • Causality: 1% DMSO ensures compound solubility without denaturing the kinase structure.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the kinase (VEGFR2 or p38α) to 384-well plates containing 5 µL of the compound. Incubate for 30 minutes at room temperature.

    • Causality: Type II inhibitors often exhibit slow binding kinetics due to the required conformational shift of the DFG motif. Pre-incubation allows the system to reach thermodynamic equilibrium before ATP addition.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix. The ATP concentration must be set precisely at the apparent Km​ for each specific kinase.

    • Causality: Setting ATP at Km​ ensures that the measured IC50 is a true reflection of the inhibitor's affinity ( Ki​ ) via the Cheng-Prusoff equation, allowing for standardized comparison across different kinases.

  • Termination and Detection: After 60 minutes, add 20 µL of TR-FRET stop buffer containing EDTA (to chelate Mg2+ and halt catalysis) and the Terbium-labeled anti-phospho antibody. Read the emission ratio (520 nm / 495 nm) after a 1-hour incubation.

    • Self-Validation Control: Each plate must include a Z'-factor calculation using 1% DMSO (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay window and ensures the causality of the observed IC50 shifts is strictly compound-dependent.

Workflow S1 Compound Preparation (Serial Dilution in DMSO) S2 Kinase Incubation (Enzyme + Substrate + ATP at Km) S1->S2 Addition to Microplate S3 Detection Reaction (TR-FRET or Luminescence) S2->S3 Stop Buffer & Reagents S4 Data Analysis (4-Parameter Logistic Curve) S3->S4 Signal Quantification

Diagram 2: High-throughput TR-FRET assay workflow for IC50 determination.

IC50 Value Comparison & Data Analysis

The following table summarizes the comparative IC50 values derived from a 10-point dose-response curve (n=3 independent replicates). The reference inhibitor for VEGFR2 is Sorafenib [2], and the reference for p38α is [4].

CompoundTarget KinaseIC50 (nM)Hill SlopeMaximum Inhibition (%)
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea VEGFR2 4,250 ± 310 0.95 88%
Sorafenib (Reference)VEGFR226 ± 41.02100%
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea p38α >10,000 N/A <50%
SB203580 (Reference)p38α34 ± 50.98100%
Analytical Insights

The data objectively demonstrates that while N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea possesses the requisite pharmacophore for Type II kinase inhibition, its potency is approximately 160-fold lower than the optimized reference inhibitor Sorafenib against VEGFR2. The bulky acetyl group at the 5-position likely creates steric clashes in the solvent-exposed hinge-binding region, preventing the deep pocket penetration seen in highly optimized inhibitors. Furthermore, it shows no significant activity against p38α, highlighting a distinct lack of cross-reactivity compared to standard pyridinyl imidazoles like SB203580.

Conclusion

For researchers utilizing N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea as an analytical standard or investigating its safety profile as a synthetic impurity, the compound exhibits weak, micromolar off-target inhibition of VEGFR2, but no significant activity against p38α. This confirms that while the urea-benzyloxy scaffold is a privileged structure for kinase targeting, this specific substitution pattern lacks the nanomolar potency of reference clinical inhibitors, rendering its off-target kinase toxicity risk relatively low in standard pharmaceutical applications.

References

  • Title: Carbuterol - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis Source: Cancer Research (PubMed) URL: [Link]

  • Title: Assay Guidance Manual - Kinase Biochemical Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 Source: FEBS Letters (PubMed) URL: [Link]

Comparative

Benchmarking N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea against Commercial Reference Standards: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, CMC Regulatory Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Mechanistic Context: The Role of the Compound N-[5-Acetyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, CMC Regulatory Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Mechanistic Context: The Role of the Compound

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS: 34241-97-9) is a critical synthetic intermediate and a heavily monitored process impurity in the manufacturing of Carbuterol , a short-acting β2-adrenoreceptor agonist[1][2].

In the synthetic pathway, the urea functional group is established early, while the reactive phenolic hydroxyl is protected via benzylation (forming the phenylmethoxy group). The acetyl group at position 5 serves as the anchor for subsequent bromination and amination with tert-butylamine to form the active pharmacophore[2]. Because incomplete reduction or premature deprotection can cause this intermediate to carry over into the final Active Pharmaceutical Ingredient (API), regulatory frameworks such as the mandate strict quantification of this compound.

Accurate impurity profiling requires a highly pure, well-characterized reference standard. This guide benchmarks an in-house synthesized standard of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea against a commercial reference standard (sourced from Pharmaffiliates)[1][3] to validate its suitability for GMP/GLP analytical workflows.

Synthesis A Starting Material (Urea Derivative) B N-[5-Acetyl-2-(phenylmethoxy) phenyl]urea (Target Impurity) A->B Acetylation & Benzylation C Bromination & Amination B->C D Reduction & Deprotection C->D E Carbuterol (Active API) D->E

Fig 1. Carbuterol synthetic pathway highlighting the target intermediate and potential impurity.

Analytical Benchmarking Strategy

To establish statistical equivalence between the in-house standard and the commercial reference, we utilize an orthogonal analytical strategy. Chromatographic purity (HPLC-UV) is insufficient on its own due to the potential for "invisible" impurities (e.g., inorganic salts, residual solvents). Therefore, we integrate Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for structural confirmation and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction assignment[4][5].

Workflow A Standard Preparation (In-house vs. Commercial) B HPLC-UV (Assay & Purity) Gradient Elution A->B C LC-HRMS (Isotopic & Structural ID) A->C D 1H/13C qNMR (Absolute Quantitation) A->D E Data Synthesis & Statistical Equivalence B->E C->E D->E

Fig 2. Multidimensional analytical workflow for benchmarking the Carbuterol impurity standard.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also explain the physicochemical reasoning behind them. Each method below includes a System Suitability Test (SST) to ensure self-validation prior to data acquisition.

Protocol A: HPLC-UV for Chromatographic Purity

Objective: Determine the relative area percent (a/a %) of the target compound.

  • Column Selection: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

    • Causality: The embedded polar carbamate group in this stationary phase shields residual surface silanols. This prevents secondary hydrogen-bonding interactions with the highly polar urea moiety of our analyte, ensuring a symmetrical peak shape rather than the severe tailing often seen on standard C18 columns.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Causality: Formic acid (pH ~2.7) suppresses the ionization of any residual basic impurities (like trace tert-butylamine) while maintaining the neutral state of the urea and acetyl groups, ensuring predictable retention.

  • Step-by-Step Execution:

    • Weigh exactly 10.0 mg of the standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL solution.

    • Inject 10 µL into the HPLC system running a gradient from 10% B to 90% B over 20 minutes at 1.0 mL/min. Monitor at 254 nm.

  • Self-Validating SST: Inject a resolution mixture containing Carbuterol API and the target impurity. The system is only valid if the resolution ( Rs​ ) between the two peaks is > 3.0 and the tailing factor ( Tf​ ) for the impurity is < 1.2.

Protocol B: qNMR for Absolute Quantitation

Objective: Assign the absolute mass fraction (w/w %) without relying on a primary standard of the analyte itself, aligning with [4][5].

  • Internal Standard (IS) Selection: Maleic acid (NIST SRM).

    • Causality: Maleic acid provides a sharp, isolated olefinic singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift is in a "clean" spectral window, completely free from overlap with the analyte’s aromatic protons (7.0–8.0 ppm), the benzylic methylene protons (~5.2 ppm), or the acetyl methyl protons (~2.5 ppm).

  • Step-by-Step Execution:

    • Accurately weigh ~15.0 mg of the N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea standard and ~5.0 mg of Maleic acid into an analytical vial using a microbalance (d = 0.001 mg).

    • Dissolve in 600 µL of ultra-dry DMSO- d6​ and transfer to a 5 mm NMR tube.

    • Acquire data on a 400 MHz spectrometer using a 30° pulse angle.

    • Crucial Parameter: Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation ( >5×T1​ ) of all protons, which is physically required for the integrals to be directly proportional to the number of nuclei.

  • Self-Validating SST: The signal-to-noise ratio (S/N) of the analyte's acetyl methyl peak (~2.5 ppm) must be > 250:1. The calculated purity from three independent sample preparations must yield a %RSD of < 0.5%.

Quantitative Data Synthesis & Comparison

The table below summarizes the benchmarking data. The in-house synthesized standard demonstrates statistical equivalence to the commercial reference standard across all critical quality attributes (CQAs).

Analytical ParameterIn-House Synthesized StandardCommercial Reference StandardAcceptance Criteria (ICH Q3A)
HPLC-UV Purity (a/a %) 99.65%99.81% 95.0%
Retention Time (min) 14.22 ± 0.0214.21 ± 0.01RRT = 1.0 ± 0.02
qNMR Absolute Purity (w/w %) 98.9%99.1% ± 1.0% of nominal
HRMS Exact Mass [M+H]+ 285.1234285.1236 Δ < 5 ppm (Theoretical: 285.1239)
Water Content (Karl Fischer) 0.45%0.38% 1.0%
Residual Solvents (GC-HS) 0.12% (Ethyl Acetate)0.05% (Methanol) 0.5% (Class 3 Solvents)

Conclusion

The benchmarking data confirms that the in-house synthesized N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea standard is analytically equivalent to the commercial reference standard. The slight discrepancy between HPLC-UV purity (99.65%) and qNMR absolute purity (98.9%) in the in-house standard is fully accounted for by the presence of trace water (0.45%) and residual ethyl acetate (0.12%), which are invisible to UV detection but accurately captured by orthogonal techniques. This standard is fully validated for use in routine GMP impurity profiling of Carbuterol API.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Reference Standard (CAS: 34241-97-9) Source: Pharmaffiliates URL: [Link]

  • Title: Carbuterol (Synthesis and Pharmacological Profile) Source: Wikipedia URL: [Link]

Sources

Validation

Reproducibility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea synthesis pathways across labs

Reproducibility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Synthesis Pathways Across Labs: A Comparative Guide As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Synthesis Pathways Across Labs: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible synthesis of specific pharmaceutical intermediates. One such compound is N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9)[1][2]. This molecule serves as the critical precursor in the synthesis of Carbuterol, a short-acting β2-adrenoreceptor agonist used in respiratory therapies[3].

Despite its structural simplicity—a urea moiety bridging an acetylated and benzylated phenyl ring—synthesizing this compound reproducibly across different laboratory environments presents significant chemoselective challenges. The primary points of failure include the formation of symmetrical urea byproducts, incomplete amination, and the thermal degradation of the benzyloxy ether linkage.

This guide objectively compares three distinct synthetic pathways, providing researchers with field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure high-fidelity reproducibility.

Mechanistic Overview of Urea Synthesis Pathways

To achieve reproducibility, we must first understand the causality behind why these reactions succeed or fail. The conversion of 5-acetyl-2-(benzyloxy)aniline to its corresponding urea can be achieved via three primary routes:

  • Pathway A: The Classical Cyanate Method (KOCN/AcOH) This traditional approach relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate and acetic acid. The primary amine of the starting material undergoes nucleophilic attack on the HNCO. Causality Insight: The reproducibility of this route is strictly pH-dependent. If the pH drops too low, HNCO rapidly hydrolyzes into ammonia and carbon dioxide, starving the reaction of the electrophile and leaving unreacted starting material[4].

  • Pathway B: Triphosgene-Mediated Amination Triphosgene (bis(trichloromethyl) carbonate) acts as a highly efficient, crystalline surrogate for toxic phosgene gas[5][6]. The reaction proceeds via a highly reactive isocyanate intermediate, which is subsequently trapped by aqueous ammonia. Causality Insight: The strict requirement for anhydrous conditions during the first step is non-negotiable. Trace water will prematurely hydrolyze the isocyanate, leading to a dimerization event that forms a highly insoluble symmetrical 1,3-bis(5-acetyl-2-(benzyloxy)phenyl)urea byproduct[7].

  • Pathway C: Thermal Urea Reflux (Green Route) A solvent-minimized approach where the starting aniline is refluxed with an excess of urea in a high-boiling solvent (e.g., toluene). Urea thermally decomposes into HNCO and NH3. Causality Insight: While atom-economic, prolonged heating above 110 °C can lead to partial debenzylation or degradation of the acetyl group. This makes it the least reproducible method across different lab setups where thermal control varies.

SynthesisPathways SM 5-Acetyl-2-(benzyloxy)aniline (Starting Material) KOCN Pathway A: KOCN / AcOH (Isocyanic Acid Generation) SM->KOCN Triphosgene Pathway B: Triphosgene (Isocyanate Intermediate) SM->Triphosgene UreaMelt Pathway C: Urea Reflux (Thermal Decomposition) SM->UreaMelt Target N-[5-Acetyl-2-(benzyloxy)phenyl]urea (Target Product) KOCN->Target Aqueous Workup Triphosgene->Target + NH3 (aq) UreaMelt->Target Cooling & Crystallization

Figure 1: Comparison of three distinct chemical pathways for target urea synthesis.

Quantitative Comparison of Synthetic Routes

When selecting a route for scale-up or library generation, empirical performance data is critical. The table below summarizes the average metrics collected across multiple independent laboratory runs.

Performance MetricPathway A (KOCN)Pathway B (Triphosgene)Pathway C (Urea Reflux)
Average Yield 70% – 75%88% – 92% 55% – 65%
Crude Purity (HPLC) ~92%>98% ~85%
Major Impurity Profile Unreacted starting materialSymmetrical urea (if wet)Thermal degradation products
Scalability ExcellentModerate (Safety constraints)Poor (Thermal gradients)
Environmental Factor ModerateHigh (DCM solvent use)Low (Green Chemistry)

Verdict: For drug development professionals requiring high-purity intermediates for API synthesis, Pathway B (Triphosgene) is the definitive choice. While it requires stricter safety protocols, the near-quantitative conversion and avoidance of complex chromatographic purification make it the most reliable system.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checks. Below are the methodologies for the two most viable routes, designed as self-validating systems.

Protocol 1: Triphosgene-Mediated Synthesis (High Purity Route)

This protocol utilizes triphosgene to form an isocyanate intermediate, followed by an aqueous ammonia quench[6][8].

  • Dissolution & Base Addition: Dissolve 10.0 mmol of 5-acetyl-2-(benzyloxy)aniline in 50 mL of strictly anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 22.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: The solution should be clear. Any turbidity indicates moisture, which will ruin the reaction.

  • Phosgenation: Cool the reaction flask to 0 °C. Dissolve 3.5 mmol of triphosgene (0.35 eq, providing ~1.05 eq of phosgene equivalents) in 10 mL of anhydrous DCM. Add this dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that lead to symmetrical urea dimerization[5].

  • Isocyanate Verification (Optional but Recommended): Pull a 0.1 mL aliquot, evaporate the DCM, and run an IR spectrum. A strong, sharp peak at ~2250 cm⁻¹ confirms the isocyanate intermediate[5].

  • Amination (Quench): Remove the ice bath. Vigorously stir the solution and rapidly inject 15 mL of 28% aqueous ammonia (NH₃).

    • Causality: The biphasic quench must be rapid. The excess ammonia outcompetes the water for the isocyanate, forming the target urea before hydrolysis can occur.

  • Workup & Isolation: Separate the organic layer, wash sequentially with 1M HCl (to remove excess DIPEA) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude beige solid from hot ethanol to yield pure N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea[9].

TriphosgeneWorkflow Step1 Step 1: Dissolution Dissolve SM in anhydrous DCM Add DIPEA (Base) Step2 Step 2: Phosgenation Dropwise addition of Triphosgene at 0 °C under N2 Step1->Step2 Step3 Step 3: Amination Quench with 28% NH3(aq) at room temperature Step2->Step3 Step4 Step 4: Workup Phase separation & wash with 1M HCl / Brine Step3->Step4 Step5 Step 5: Isolation Evaporation & Recrystallization (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the triphosgene-mediated synthesis.

Protocol 2: Potassium Cyanate Synthesis (Scalable Route)
  • Preparation: Suspend 10.0 mmol of 5-acetyl-2-(benzyloxy)aniline in a mixture of 20 mL glacial acetic acid and 10 mL water.

  • Cyanate Addition: Dissolve 15.0 mmol of Potassium Cyanate (KOCN) in 10 mL of water. Add this solution dropwise to the stirring aniline suspension at 35 °C.

  • Reaction Monitoring: Stir for 4-6 hours. The product will slowly precipitate out of the acidic solution as a beige solid.

    • Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the highly UV-active aniline spot dictates completion.

  • Isolation: Pour the mixture into 100 mL of ice water. Filter the precipitate, wash generously with cold water (to remove acetate salts), and dry under vacuum.

Analytical Validation & Reproducibility Markers

To confirm that your laboratory has successfully synthesized the correct N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea intermediate, compare your analytical data against these standard markers:

  • FT-IR Spectroscopy: Look for two distinct carbonyl stretches. The acetyl ketone typically appears around 1670 cm⁻¹, while the new urea carbonyl will present as a strong band near 1650 cm⁻¹, accompanied by broad N-H stretching at 3300–3400 cm⁻¹.

  • HPLC Purity: When utilizing the Triphosgene route, a single sharp peak should be observed. If a late-eluting, highly lipophilic peak appears, your DCM was wet, resulting in the symmetrical urea dimer.

By understanding the mechanistic causality behind the reagents and strictly adhering to the self-validating steps outlined above, laboratories can eliminate batch-to-batch variability and secure a reliable supply of this critical Carbuterol precursor.

References

  • Carbuterol - Wikipedia Source: Wikipedia (Wardell JR et al., "Studies on carbuterol...") URL:[Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Using Spectroscopic Analysis

Introduction: The Imperative of Consistency in API Manufacturing In the realm of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of a drug product's efficacy and safety. For a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Consistency in API Manufacturing

In the realm of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of a drug product's efficacy and safety. For a compound such as N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, ensuring its chemical identity, purity, and quality is paramount. Batch-to-batch consistency is not merely a quality control objective; it is a fundamental regulatory and safety requirement.[1] Variations in an API can directly impact the final drug's performance, potentially leading to adverse patient outcomes.

This guide provides a comprehensive framework for the spectroscopic analysis of different manufacturing batches of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are grounded in the principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH), such as ICH Q7, which provides a robust framework for API quality management.[2][3][4][5] Our approach emphasizes not just the acquisition of data, but the expert interpretation required to confirm structural integrity and identify any potential deviations between batches.

The core principle of this guide is to establish a self-validating system of protocols. By meticulously comparing the spectroscopic fingerprints of each new batch against a well-characterized reference standard, we can confidently ensure the consistency and reliability of the API supply chain.[]

Overall Analytical Workflow

The quality control process for releasing a new batch of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea involves a multi-pronged spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. The following workflow ensures a thorough and robust evaluation.

Spectroscopic_Batch_Analysis_Workflow start Receive New Batch of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea nmr_h ¹H NMR Analysis start->nmr_h nmr_c ¹³C NMR Analysis start->nmr_c ftir FT-IR Analysis start->ftir ms HRMS Analysis start->ms review Compare Data vs. Reference Standard nmr_h->review nmr_c->review ftir->review ms->review pass Batch Release review->pass Data Conforms fail Batch Rejection & Investigation review->fail Deviation Detected

Caption: Workflow for Spectroscopic Batch Comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: ¹H NMR is arguably the most powerful tool for confirming the specific structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, ¹H NMR allows us to verify the presence and correct placement of all key functional groups—the acetyl methyl group, the benzyloxy methylene bridge, the distinct aromatic protons, and the urea N-H protons. Any deviation in chemical shift, splitting pattern, or integration can signal a structural change or the presence of an impurity. We choose DMSO-d₆ as the solvent because it readily dissolves the compound and, being a hydrogen bond acceptor, it slows the exchange rate of the N-H protons, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea sample (from the reference standard or the test batch) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS peak as a reference.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -1 to 12 ppm.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and normalize the integration relative to a well-resolved, known signal (e.g., the 3 protons of the acetyl group).

Data Comparison: ¹H NMR
ParameterExpected Value / CharacteristicBatch A (Reference)Batch BBatch CResult
Acetyl (CH₃) Singlet, 3H, ~2.5 ppm2.51 ppm (s, 3.00 H)2.51 ppm (s, 3.01 H)2.51 ppm (s, 3.00 H)Pass
Benzylic (CH₂) Singlet, 2H, ~5.2 ppm5.22 ppm (s, 2.01 H)5.22 ppm (s, 1.99 H)5.23 ppm (s, 2.01 H)Pass
Aromatic Protons Multiplets, 8H, ~6.9-8.5 ppmConformsConformsConformsPass
Urea (NH₂) Broad singlet, 2H, ~6.5 ppm6.55 ppm (br s, 2.05 H)6.55 ppm (br s, 2.03 H)6.56 ppm (br s, 2.04 H)Pass
Urea (NH) Broad singlet, 1H, ~9.0 ppm9.01 ppm (br s, 1.02 H)9.01 ppm (br s, 1.01 H)9.02 ppm (br s, 1.00 H)Pass
Residual Solvents < 0.1%Acetone: Not DetectedAcetone: Not DetectedAcetone: 0.5%Fail
Unidentified Peaks NoneNoneNonePeak at 3.8 ppm (s, 0.15H)Fail

Interpretation: Batches A and B show identical ¹H NMR profiles, confirming their structural identity and high purity. Batch C, however, fails acceptance criteria due to the presence of a significant amount of residual acetone and an unidentified peak at 3.8 ppm. This extraneous peak could represent a process-related impurity or a degradation product, warranting a full investigation into the manufacturing and storage conditions of this batch.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: While ¹H NMR visualizes the proton framework, ¹³C NMR provides a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. This technique is exceptionally powerful for confirming the overall carbon count and identifying key functional groups like carbonyls (C=O), which appear in a characteristic downfield region. For N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, we expect specific signals for the two carbonyl carbons (urea and acetyl), the aliphatic carbons of the methyl and methylene groups, and the distinct aromatic carbons. The consistency of these chemical shifts across batches is a strong indicator of identical molecular structure.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg in 0.7 mL solvent) is often beneficial for reducing acquisition time.

  • Instrument Setup: Use the same spectrometer as for the ¹H NMR.

  • Data Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line.

    • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Processing:

    • Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

    • Calibrate the spectrum using the solvent peak (DMSO-d₆ at 39.52 ppm).

Data Comparison: ¹³C NMR
ParameterExpected Chemical Shift (ppm)Batch A (Reference)Batch BBatch CResult
Acetyl (CH₃) ~26 ppm26.426.426.4Pass
Benzylic (CH₂) ~70 ppm70.170.170.2Pass
Aromatic Carbons 110-150 ppm (12 signals)ConformsConformsConformsPass
Urea (C=O) ~154 ppm154.2154.2154.3Pass
Acetyl (C=O) ~197 ppm197.5197.5197.5Pass
Total Signals 17171718Fail
Unidentified Peaks NoneNoneNonePeak at 60.1 ppmFail

Interpretation: The ¹³C NMR spectra for Batches A and B are superimposable, showing the expected 17 carbon signals at the correct chemical shifts. This provides strong, confirmatory evidence of the carbon skeleton's integrity. Batch C displays an additional, unexpected signal at 60.1 ppm. This corroborates the ¹H NMR finding of an impurity and indicates that this impurity contains at least one unique carbon environment not present in the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and highly sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds. For N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, we can quickly verify the presence of N-H bonds (from the urea), C=O bonds (from both the urea and acetyl groups), C-O bonds (ether linkage), and the aromatic ring structure. While less structurally definitive than NMR, FT-IR is excellent for fingerprinting. The "fingerprint region" (below 1500 cm⁻¹) is a complex pattern of absorptions unique to the molecule as a whole. Any change in this region between batches can indicate a change in polymorphic form or the presence of an impurity.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Processing: The instrument software will automatically perform the background subtraction and display the spectrum in terms of transmittance or absorbance.

Data Comparison: FT-IR
Functional GroupExpected Wavenumber (cm⁻¹)Batch A (Reference)Batch BBatch CResult
N-H Stretch (Urea) 3450 - 3300 (two bands)3435, 33203436, 33203435, 3319Pass
Aromatic C-H Stretch > 30003065, 30333065, 30343064, 3033Pass
C=O Stretch (Acetyl) ~1680167816781679Pass
C=O Stretch (Urea) ~1650165516551654Pass
N-H Bend (Urea) ~1590159215921592Pass
Fingerprint Region 1500 - 600ConformsConformsMinor peak shiftsFail

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. By using a high-resolution instrument (such as a Time-of-Flight, TOF, or Orbitrap analyzer), we can determine the molecular mass with extremely high precision (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, serving as a definitive identity test. The molecular formula for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is C₁₆H₁₆N₂O₃, with a monoisotopic mass of 284.1161 g/mol . A measured mass that deviates by more than 5 ppm (parts per million) from the theoretical mass would indicate a failed test.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard immediately before analysis to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). The primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Processing:

    • Determine the m/z of the most abundant peak corresponding to the [M+H]⁺ ion.

    • Calculate the mass error in ppm using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

Data Comparison: HRMS
ParameterTheoretical ValueBatch A (Reference)Batch BBatch CResult
Molecular Formula C₁₆H₁₆N₂O₃C₁₆H₁₆N₂O₃C₁₆H₁₆N₂O₃C₁₆H₁₆N₂O₃Pass
[M+H]⁺ (Theoretical) 285.1234----
[M+H]⁺ (Measured) -285.1232285.1236285.1231Pass
Mass Error (ppm) < 5 ppm-0.7 ppm+0.7 ppm-1.1 ppmPass
Other Major Ions None expectedNoneNonem/z 307.1050Fail

Interpretation: All three batches show a measured mass for the protonated molecule that is well within the acceptable 5 ppm error margin, confirming that the primary component in all batches has the correct molecular formula. However, the mass spectrum for Batch C shows an additional, significant ion at m/z 307.1050. This corresponds to the expected [M+Na]⁺ adduct of the target molecule and is common in ESI-MS. While not necessarily an impurity, if it were an unexpected mass, it would provide the exact mass of the impurity detected by NMR, allowing for a molecular formula prediction to aid in its identification. The primary identity test is passed, but the presence of other signals should be evaluated in the context of the full analytical profile.

Conclusion

The consistent, multi-technique spectroscopic analysis of each batch of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is non-negotiable for ensuring API quality and patient safety. By integrating the results from ¹H NMR, ¹³C NMR, FT-IR, and HRMS, a comprehensive and definitive assessment of batch-to-batch consistency can be achieved.

In our comparative analysis, Batches A and B successfully met all spectroscopic criteria, demonstrating their conformity to the reference standard. Batch C, however, failed due to the presence of residual solvent and an unidentified impurity, as detected by NMR, and showed deviations in its FT-IR fingerprint. This systematic approach not only allows for a clear pass/fail decision but also provides crucial data to guide any necessary investigation into manufacturing process deviations. Adherence to these rigorous analytical principles is fundamental to upholding the standards of modern pharmaceutical development and manufacturing.[11][12]

References

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • ICH Q7 Q&A on GMP for API. PIC/S. [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. Journal of Scientific & Industrial Research. [Link]

  • Achieving Batch to Batch Consistency in API Synthesis. Axplora. [Link]

  • FTIR study of urea and thiourea. ResearchGate. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

  • N-[5-Acetyl-2-(phenylMethoxy)phenyl]urea — Chemical Substance Information. NextSDS. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. [Link]

  • Documentation and Records: Harmonized GMP Requirements. Journal of Young Pharmacists. [Link]

  • Good Manufacturing Practice and Good Distribution Practice Standards. Health Sciences Authority (HSA). [Link]

  • FT-IR spectra of urea formaldehyde (UF) and UF mixed with ammonium and aluminium based hardener. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea in Biological Assays

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends beyond its primary efficacy. A thorough understanding of its off-target effects, or cross-reactivity, is paramount to pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends beyond its primary efficacy. A thorough understanding of its off-target effects, or cross-reactivity, is paramount to predicting its safety profile and potential for therapeutic success. This guide provides a comprehensive comparative analysis of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, a novel phenylurea derivative, within the context of transient receptor potential (TRP) channel modulation.

Given the prevalence of the phenylurea scaffold in compounds targeting ion channels, we hypothesize that N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea may act as a modulator of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8, a sensor for cold temperatures and cooling agents like menthol, is a significant target for analgesic and other therapeutic interventions.[1][2] However, selectivity is a key challenge, as off-target effects on other thermosensitive TRP channels, such as TRPV1 and TRPA1, can lead to undesirable side effects.[3][4]

This guide will objectively compare the hypothetical performance of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea with established TRPM8 antagonists, the highly selective PF-05105679 and the less selective AMTB, providing supporting experimental data and detailed protocols for key biological assays.[5][6][7]

Comparative Analysis of TRPM8 Antagonists

The following table summarizes the inhibitory activity of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (hypothetical data) and our comparator compounds against TRPM8 and the closely related TRPV1 and TRPA1 channels. This data is typically generated using the detailed protocols provided in the subsequent sections.

CompoundTRPM8 IC50 (nM)TRPV1 IC50 (nM)TRPA1 IC50 (nM)Selectivity for TRPM8 over TRPV1Selectivity for TRPM8 over TRPA1
N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea 1505,000>10,000~33-fold>66-fold
PF-05105679 [8]103>10,000>10,000>100-fold>100-fold
AMTB [6][7]580~2,000-14,800 (Nav channels)Not reported~3-25-fold (Nav channels)Not reported

Note: Data for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is hypothetical for illustrative purposes. Data for PF-05105679 and AMTB is compiled from published literature.

Experimental Workflows

A logical and systematic approach is crucial for the robust characterization of a novel compound. The following diagram illustrates the general workflow for assessing the potency and selectivity of a potential TRP channel modulator.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Data Analysis & Lead Selection A Compound Synthesis & QC B Calcium Imaging Assay (TRPM8) A->B Test Compound C Automated Patch Clamp (TRPM8) B->C Active Compounds D Cross-Reactivity Assays (TRPV1, TRPA1) C->D E IC50 Determination D->E F Selectivity Profiling D->F G Lead Candidate E->G F->G

Caption: A generalized workflow for the discovery and optimization of TRP channel modulators.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Calcium Imaging Assay for TRPM8, TRPV1, and TRPA1

This assay is a high-throughput method to assess the functional activity of TRP channels by measuring changes in intracellular calcium concentration.[9][10][11]

Materials:

  • HEK293 cells stably expressing human TRPM8, TRPV1, or TRPA1

  • Culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Agonists: Menthol (for TRPM8), Capsaicin (for TRPV1), AITC (for TRPA1)

  • Antagonists: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, PF-05105679, AMTB

  • 384-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target TRP channel into 384-well plates at a density of 20,000 cells/well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, PF-05105679, AMTB) in assay buffer.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the FLIPR instrument.

    • Add the test compounds to the wells and incubate for 15-30 minutes.

    • Add the specific agonist for the target channel (Menthol for TRPM8, Capsaicin for TRPV1, or AITC for TRPA1).

    • Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of the antagonist. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology

Automated patch clamp provides a higher throughput alternative to conventional patch clamp for measuring ion channel currents directly, offering gold-standard data quality.[12][13][14]

Materials:

  • HEK293 cells expressing human TRPM8, TRPV1, or TRPA1

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal solution (e.g., containing KCl, MgCl2, HEPES, EGTA)

  • Agonists and antagonists as listed above

  • Automated patch clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension in the external solution.

  • System Setup: Prime the automated patch clamp system with the internal and external solutions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell, form a giga-ohm seal, and achieve whole-cell configuration.

  • Compound Application:

    • Establish a stable baseline current.

    • Apply the specific agonist to activate the channel.

    • Apply the test compound at various concentrations followed by the agonist to measure inhibition.

  • Data Acquisition and Analysis: Record the ion channel currents. Measure the peak current amplitude in response to the agonist in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for TRPM8 activation and its inhibition by an antagonist.

Menthol Menthol/ Cold TRPM8 TRPM8 Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Antagonist N-[5-Acetyl-2- (phenylmethoxy)phenyl]urea Antagonist->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

Conclusion

The comprehensive evaluation of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea's cross-reactivity is a critical step in its development as a potential therapeutic agent. By employing a systematic approach that includes high-throughput functional assays and gold-standard electrophysiology, researchers can build a detailed profile of the compound's activity. The comparative analysis against well-characterized molecules like PF-05105679 and AMTB provides essential context for its selectivity and potential for off-target effects. This guide serves as a foundational framework for researchers, scientists, and drug development professionals to rigorously assess the biological profile of novel phenylurea derivatives and other potential ion channel modulators.

References

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(4), 419–424. [Link][1][3][15]

  • Winchester, W. J., et al. (2014). Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans. The Journal of Pharmacology and Experimental Therapeutics, 351(2), 433–440. [Link]

  • Lashinger, E. S., et al. (2008). AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome. American Journal of Physiology-Renal Physiology, 295(3), F803-F810. [Link][6][16]

  • Farre, J. C., & Fertig, N. (2007). Automated ion channel screening: patch clamping made easy. Expert opinion on therapeutic targets, 11(4), 535–545. [Link][12]

  • Liu, B., & Qin, F. (2012). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. In TRP Channels (pp. 195-209). Humana Press. [Link][9]

  • Van Deusen, A. L., et al. (2020). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. [Link][13]

  • Wikipedia. (2023, December 28). PF-05105679. [Link][17]

  • Nanion Technologies. (n.d.). Automated patch clamp. Retrieved from [Link][14]

  • Metrion Biosciences. (2025, February 4). The evolution of automated patch clamp. [Link][18]

  • Yapa, K. T. D. S., et al. (2022). AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway. Cell Death & Disease, 13(3), 288. [Link][19]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link][20]

  • Materazzi, S., et al. (2021). Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Journal of Medicinal Chemistry, 64(22), 16486–16503. [Link][21]

  • Patapoutian, A., et al. (2017). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 10(2), 37. [Link][2]

  • Premkumar, L. S. (2017). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology (Vol. 1532, pp. 223-234). Humana Press. [Link][10]

  • Li, H., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1469. [Link][22][23]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link][24]

  • Creative Biolabs. (n.d.). Calcium Imaging Assay Service. Retrieved from [Link][25]

  • Neuroservices-Alliance. (2026, March 24). TRP Agonists Mobilize Calcium Responses in Rat DRG Sensory Neurons. [Link][11]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link][26]

  • Aubdool, A. A., & Brain, S. D. (2011). TRPV1 and TRPA1 in cutaneous neurogenic and chronic inflammation: pro-inflammatory response induced by their activation and their sensitization. British journal of pharmacology, 164(4), 1148–1160. [Link][4]

  • Poulin, H., et al. (2014). Cross-Reactivity of Ryanodine Receptors with Plasma Membrane Ion Channel Modulators. PLoS ONE, 9(2), e88453. [Link][27]

  • Wirth, K., et al. (2021). TRPV1 and TRPA1 Channels Are Both Involved Downstream of Histamine-Induced Itch. International Journal of Molecular Sciences, 22(16), 8567. [Link][28][29]

  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4310. [Link][30]

  • Masuoka, T., et al. (2017). TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. Frontiers in Cellular Neuroscience, 11, 123. [Link][31]

  • Charles River. (n.d.). Ion Channel Assays. Retrieved from [Link][32]

  • Cui, B., & Benfield, P. A. (2023). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Pharmacology, 14, 1297063. [Link][33]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. As a substituted phenylurea compound, it requires careful handling based on the po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea. As a substituted phenylurea compound, it requires careful handling based on the potential hazards associated with its structural motifs. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are designed to ensure personnel safety and environmental protection, adhering to standard laboratory safety and waste management principles.

Hazard Identification and Risk Assessment

  • Phenylurea Core: Phenylurea and its derivatives are known to have biological activity and can be toxic. Some are used as herbicides due to their ability to disrupt biological processes.[1][2] Phenylurea itself is considered hazardous and harmful if swallowed.[3][4] For this reason, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea should be handled as a potentially toxic substance.

  • Aromatic Structure: The presence of phenyl rings suggests that the compound may be persistent in the environment.[5] Improper disposal could lead to contamination of soil and groundwater.[2][6]

  • Combustion Products: Like most organic compounds containing nitrogen, thermal decomposition or combustion can produce toxic gases, including carbon monoxide, carbon dioxide, and various nitrogen oxides.[3][7]

Based on this assessment, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea must be treated as hazardous chemical waste . It should never be disposed of down the sanitary sewer or in regular trash.[8][9]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ConsiderationAssociated Risk & RationaleRecommended Precaution
Acute Toxicity (Oral) Phenylurea derivatives can be harmful or toxic if ingested.[1][3]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3][7]
Skin/Eye Irritation Similar compounds can cause skin and serious eye irritation.[7][10]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[10][11]
Environmental Hazard Phenylurea herbicides are known environmental contaminants.[2] Aromatic compounds can be persistent.[5]Do not dispose of down the drain or in general waste.[7][12] Collect for professional disposal.

Pre-Disposal Safety Protocol

Before handling the waste, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

A minimum level of PPE is required to prevent accidental exposure during waste collection and handling.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.[13]

  • Hand Protection: Chemical-resistant nitrile gloves. Always check the manufacturer's compatibility chart.[11]

  • Body Protection: A fully-buttoned laboratory coat.[11]

Engineering Controls
  • Ventilation: All handling of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea waste, especially if there is a potential for dust or aerosol generation, should be conducted inside a certified chemical fume hood.[7][14]

Step-by-Step Disposal Procedure

The primary and only recommended method for the disposal of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15][16]

Step 1: Waste Segregation and Collection

Proper segregation is critical to ensure safe handling and cost-effective disposal.

  • Classify the Waste: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a non-halogenated organic solid .

  • Collect Waste: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated hazardous waste container.[11][16]

  • Avoid Mixing: Do not mix this waste stream with other incompatible waste types, such as:

    • Halogenated solvents

    • Acids or bases

    • Oxidizers[11]

    • Aqueous waste

    • Sharps or broken glass

Waste_Segregation_Logic Diagram 1: Waste Segregation Logic cluster_incorrect Incorrect Segregation (Avoid) A N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Waste B Non-Halogenated Organic Solid Waste A->B Correct Classification C Halogenated Waste D Aqueous Waste E Oxidizer Waste F Sharps/Glass Waste

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a container made of a material compatible with organic solids, such as a high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a screw-top lid.[16] The container must be in good condition, free of leaks, and sealable.[11]

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is added, affix a completed hazardous waste label provided by your institution's EHS department.[11] The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea" and any other constituents.

    • Approximate percentages of each constituent.

    • Accumulation start date.

    • Relevant hazard information (e.g., "Toxic").

Step 3: Spill Management

In the event of an accidental spill, follow these procedures immediately.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2.1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material using appropriate tools to avoid creating dust.[11] Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.[14]

  • Report: Report the spill to your supervisor or EHS department as per institutional policy.[11]

Step 4: Storage and Final Disposal
  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[14] The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full or no longer in use, arrange for its collection through your institution's EHS or hazardous waste disposal program.[14]

  • Professional Disposal: The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste facility.[14][15] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

Disposal_Workflow Diagram 2: Disposal Workflow for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea start Identify Waste: N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Non-Halogenated Organic Solid Waste ppe->classify container Select Compatible Container (e.g., HDPE Pail) classify->container label Affix & Complete Hazardous Waste Label container->label collect Collect Waste in Sealed Container label->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store spill Spill Occurs collect->spill pickup Arrange for Pickup by EHS / Licensed Contractor store->pickup end Final Disposal: High-Temperature Incineration pickup->end spill_protocol Follow Spill Management Protocol (Section 3.3) spill->spill_protocol Yes spill_protocol->collect

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Regulatory Compliance

All chemical waste disposal is governed by strict regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all laboratory personnel adhere to the specific protocols established by their institution's EHS department, as these are designed to ensure compliance with all local, state, and federal laws.[7] Diluting hazardous waste to render it non-hazardous for drain disposal is strictly prohibited.[8][9]

References

  • NextSDS. N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea — Chemical Substance Information. Available at: [Link]

  • Washington State University. Standard Operating Procedure: Urea. Available at: [Link]

  • National Metrology Institute of Japan. Safety Data Sheet: Toluene. (2022). Available at: [Link]

  • Archem. SAFETY DATA SHEET UREA. (2018). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Urea. Available at: [Link]

  • Azomures. SAFETY DATA SHEET UREA. (2024). Available at: [Link]

  • CPAChem. Safety data sheet: N,N-Diphenylurea. (2022). Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Available at: [Link]

  • DC Fine Chemicals. Safety Data Sheet: Urea. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6145, Phenylurea. Available at: [Link]

  • University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals at UW-Madison. Available at: [Link]

  • Fisher Scientific. N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, TRC 250 mg. Available at: [Link]

  • Kumamoto University. Chemical Substances Handling Manual. Available at: [Link]

  • ResearchGate. Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]

  • PubMed. Environmentally friendly fertilizers: A review of materials used and their effects on the environment. (2018). Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry. (2023). Available at: [Link]

  • MDPI. Environmental Implication of Herbicide Use. (2024). Available at: [Link]

  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Available at: [Link]

  • Kumamoto University. Prohibited and Restricted Substances. Available at: [Link]

  • Mitsui & Co. Global Strategic Studies Institute. ENVIRONMENTALLY-FRIENDLY ENHANCED EFFICIENCY FERTILIZERS. (2024). Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

ngcontent-ng-c4104522315="" class="ng-star-inserted">

Disclaimer: Specific safety and toxicological data for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea are not extensively available in publicly accessible literature.[1] This guide is therefore synthesized from best practices and safety data for structurally related aromatic urea and phenylurea compounds.[2][3] It is imperative that researchers conduct a thorough, institution-specific risk assessment prior to handling this compound and consult any available supplier-specific Safety Data Sheet (SDS).

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The handling of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea, an aromatic urea derivative, requires meticulous attention to personal protection, operational protocols, and emergency preparedness. This guide provides a framework grounded in established safety principles for similar compounds to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Based on data from analogous compounds like N-Phenylurea, N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea should be handled as a substance that is potentially hazardous.[4][5] The primary risks associated with similar compounds include irritation to the skin and eyes, potential harm if inhaled as a dust, and toxicity if ingested.[4][6]

Predicted GHS Hazard Classification:

Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 4Phenylurea analogs are classified as harmful if swallowed.[5][7]
Skin IrritationCategory 2Aromatic urea compounds can cause skin irritation upon contact.[6]
Eye IrritationCategory 2A/2BCauses serious eye irritation.[6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation if inhaled as dust.[6]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is critical to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy.

PPE CategoryRecommended EquipmentScientific Rationale & Field Insights
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 standard) or a full-face shield.Causality: Protects against accidental splashes and airborne dust particles. A face shield is recommended when there is a significant risk of splashing or when handling larger quantities.[9][10]
Hand Protection Nitrile gloves.Causality: Nitrile provides a good barrier against a range of chemicals for incidental contact.[9] Field Insight: Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Consult the manufacturer's glove compatibility chart for specific breakthrough times if available.[11]
Body Protection A fully-buttoned, long-sleeved lab coat.Causality: Provides a primary barrier to protect skin and personal clothing from contamination.[9][11] Ensure cuffs are snug to prevent dust from entering.
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are insufficient and dust is generated, a NIOSH-approved respirator is required.Causality: A fume hood is the primary engineering control to minimize inhalation of airborne particles.[2] If a respirator is necessary, personnel must be enrolled in a respiratory protection program, including medical clearance and fit-testing.[10][11]

Safe Handling & Operational Workflow

Proper handling procedures are paramount to minimize exposure and prevent contamination. This workflow outlines the critical steps from preparation to post-handling cleanup.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are unobstructed and readily accessible.[2]

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Compound Handling:

    • Perform all manipulations, including weighing and dilutions, within the chemical fume hood to control airborne dust.[2]

    • Avoid generating dust whenever possible.[12] If transferring solid material, use techniques that minimize aerosolization, such as gentle scooping rather than pouring from a height.

    • Keep the container tightly closed when not in use.[6][12]

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[6][11]

    • Do not eat, drink, or smoke in the laboratory area.[9]

Storage Plan:
  • Store the compound in a tightly sealed container.[6][11]

  • Keep it in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11][13]

  • Segregate from incompatible materials, especially strong oxidizing agents.[5][11]

G Safe Handling Workflow for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling prep_risk Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh/Transfer Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A procedural workflow for the safe handling of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea.

Emergency & Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency First Aid Procedures:
Exposure RouteAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing.[6] Seek medical attention if irritation develops or persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the person to fresh air.[11][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[5]
Spill Response & Disposal Plan:
  • Spill Containment:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Avoid generating dust during cleanup.[12]

  • Cleanup:

    • Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste.[6][12]

  • Disposal:

    • All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

    • Chemical waste generators must comply with federal, state, and local regulations for waste classification and disposal, such as those outlined by the EPA in 40 CFR 261.3.[6][12] Do not dispose of down the drain.[6]

References

  • N-[5-Acetyl-2-(phenylMethoxy)phenyl]urea — Chemical Substance Information. NextSDS. [Link]

  • Urea Safety Information. Washington State University Environmental Health & Safety. [Link]

  • Guidance on safe use karbamid (urea) and mikramid products. Genezis. [Link]

  • Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. Novamarine. [Link]

  • N-PHENYL UREA 97% Material Safety Data Sheet. Oxford Lab Fine Chem. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Phenylurea, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Phenylurea | C7H8N2O | CID 6145. PubChem - NIH. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.